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  • Product: rac Lafutidine-d10
  • CAS: 1795136-26-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: rac-Lafutidine-d10 in Advanced Bioanalytical Workflows

Executive Summary The precise quantification of pharmaceutical compounds in complex biological matrices is a cornerstone of modern pharmacokinetics (PK) and therapeutic drug monitoring (TDM). Lafutidine, a potent second-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise quantification of pharmaceutical compounds in complex biological matrices is a cornerstone of modern pharmacokinetics (PK) and therapeutic drug monitoring (TDM). Lafutidine, a potent second-generation histamine H2-receptor antagonist, presents unique analytical challenges due to its complex stereochemistry and susceptibility to matrix-induced ion suppression during mass spectrometry.

This technical guide explores the chemical properties of rac-Lafutidine-d10 , a stable isotope-labeled (SIL) analog, and details its critical role as an internal standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows. By leveraging rac-Lafutidine-d10, bioanalytical scientists can establish self-validating, high-throughput assays that guarantee absolute quantitative accuracy.

Chemical Structure and Physical Properties

Lafutidine is a structurally complex molecule characterized by a furan ring, a chiral sulfinyl (sulfoxide) group, an acetamide linker, and a terminal piperidine ring. The designation "rac" indicates that the compound is a racemic mixture of enantiomers arising from the stereogenic sulfur atom in the sulfoxide moiety.

In rac-Lafutidine-d10 , exactly ten hydrogen atoms have been replaced by deuterium isotopes. Crucially, this isotopic enrichment is localized entirely on the carbon skeleton of the piperidine ring[1].

Causality in Isotopic Design

The choice to deuterate the piperidine ring is highly intentional for bioanalytical integrity:

  • Mass Shift: The addition of 10 neutrons provides a mass shift of +10 Da. This completely eliminates the risk of isotopic cross-talk (overlap) with the naturally occurring 13C isotopes of the unlabeled parent drug during MS/MS detection.

  • Metabolic and Chemical Stability: Carbon-bound deuterium atoms on an aliphatic ring are thermodynamically stable. Unlike exchangeable protons on heteroatoms (e.g., the amide nitrogen), these deuteriums will not undergo Hydrogen-Deuterium Exchange (HDX) when exposed to aqueous plasma matrices or acidic mobile phases.

Table 1: Physicochemical Properties
PropertyValue
Nomenclature rac-Lafutidine-d10
CAS Registry Number 1795136-26-3
Molecular Formula C₂₂H₁₉D₁₀N₃O₄S
Molecular Weight 441.61 g/mol
IUPAC Name (Z)-2-((furan-2-ylmethyl)sulfinyl)-N-(4-((4-((piperidin-1-yl-d10)methyl)pyridin-2-yl)oxy)but-2-en-1-yl)acetamide
Isotopic Enrichment Site Piperidine moiety (C₅D₁₀N)

(Data sourced from authoritative chemical standard registries[1][2])

Pharmacological Context: Mechanism of Action

To understand the clinical relevance of monitoring Lafutidine, one must understand its dual-action pharmacology. Unlike first-generation H2 antagonists, Lafutidine not only suppresses gastric acid secretion by competitively binding to H2 receptors on parietal cells, but it also exerts a profound gastroprotective effect[3].

It achieves this by activating capsaicin-sensitive afferent neurons via the TRPV1 (Vanilloid-1) receptor . This activation triggers the release of Calcitonin Gene-Related Peptide (CGRP), which promotes local vasodilation and strengthens the gastric mucosal barrier.

Dual pharmacological mechanism of Lafutidine mediating acid suppression and mucosal defense.

Bioanalytical Application: LC-MS/MS Workflow

In clinical PK studies, Lafutidine must be quantified in human plasma at concentrations as low as 0.25 ng/mL[4]. At these trace levels, endogenous plasma lipids and proteins can cause severe ion suppression in the MS source.

By spiking samples with rac-Lafutidine-d10 , we create a self-correcting analytical system. Because the deuterated IS shares the exact physicochemical properties of the target analyte, it co-elutes chromatographically and experiences the identical matrix environment in the electrospray ionization (ESI) source. Any signal suppression affecting the target drug proportionally affects the IS, ensuring the peak area ratio remains perfectly linear and accurate.

Table 2: Optimized LC-MS/MS MRM Parameters
AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Ionization Mode
Lafutidine 432.2351.4+ESI
rac-Lafutidine-d10 (IS) 442.2361.4+ESI
Step-by-Step Methodology: Plasma Extraction and Quantification

The following protocol outlines a highly robust, self-validating Solid Phase Extraction (SPE) or Protein Precipitation workflow for Lafutidine quantification[4][5].

Step 1: Preparation of the Self-Validating Matrix

  • Action: Aliquot 100 µL of K₂-EDTA human plasma into a processing plate. Spike with 10 µL of rac-Lafutidine-d10 working solution (e.g., 500 ng/mL).

  • Validation Check: Always include a "Zero Sample" (blank plasma + IS only) to verify the absence of unlabeled Lafutidine contamination, and a "Double Blank" to ensure the IS itself contains no un-deuterated impurities.

Step 2: Sample Clean-up (Protein Precipitation)

  • Action: Add 300 µL of ice-cold acetonitrile to the spiked plasma. Vortex vigorously for 30 seconds, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

  • Causality: Acetonitrile acts as a strong chaotropic agent, disrupting the hydration shell of plasma proteins and causing them to crash out of solution. This prevents column clogging and removes high-molecular-weight interferents.

Step 3: Chromatographic Separation

  • Action: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., 50 × 4.6 mm, 5 µm). Elute using a mobile phase of 2 mM ammonium acetate (pH 3.0) and acetonitrile (20:80, v/v) at 0.5 mL/min.

  • Causality: The acidic pH (3.0) is critical. It ensures that the basic nitrogen atoms within Lafutidine's pyridine and piperidine rings remain fully protonated, which drastically improves retention predictability on the C18 stationary phase and maximizes ionization efficiency in the +ESI source.

Step 4: Tandem Mass Spectrometry (MS/MS)

  • Action: Monitor the precursor-to-product ion transitions (432.2 → 351.4 for Lafutidine; 442.2 → 361.4 for the IS) using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Causality: MRM provides a double-filtration mechanism. Quadrupole 1 isolates the intact precursor mass, while Quadrupole 3 isolates a specific fragmentation product generated in the collision cell. This effectively reduces background chemical noise to near zero.

Step-by-step LC-MS/MS bioanalytical workflow using rac-Lafutidine-d10 as an internal standard.

References

  • 1795136-26-3 | Chemical Name : rac Lafutidine-d10 Pharmaffiliates[Link]

  • Lafutidine-D10 Chemical Structure and Specifications Veeprho[Link]

  • Sensitive, Selective and Rapid Determination of Lafutidine in Human Plasma by SPE-LC-MS/MS ResearchGate[Link]

Sources

Exploratory

In Vitro Mechanism of Action and Analytical Utility of rac-Lafutidine-d10

Executive Summary rac-Lafutidine-d10 is a stable isotope-labeled (SIL) racemic mixture of lafutidine, a second-generation histamine H2-receptor antagonist (H2RA). Unlike classical H2RAs, lafutidine exhibits a unique dual...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

rac-Lafutidine-d10 is a stable isotope-labeled (SIL) racemic mixture of lafutidine, a second-generation histamine H2-receptor antagonist (H2RA). Unlike classical H2RAs, lafutidine exhibits a unique dual mechanism of action: it competitively inhibits gastric acid secretion while simultaneously promoting mucosal protection via the sensitization of capsaicin-sensitive afferent neurons[1]. In the realm of in vitro research, rac-lafutidine-d10 serves a critical dual purpose. Pharmacodynamically, it retains the exact biological activity of the unlabeled drug due to negligible kinetic isotope effects on receptor binding. Analytically, the +10 Da mass shift provided by the deuterium atoms makes it an indispensable internal standard (IS) for self-validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows[2].

This technical guide dissects the in vitro mechanisms of rac-lafutidine-d10, detailing its receptor interactions, downstream signaling cascades, and its methodological application in quantitative bioanalysis.

Molecular Architecture & Isotopic Design

Lafutidine features a furfurylsulfinyl moiety and a piperidinomethyl-pyridyl group, which are chemically essential for its high-affinity receptor binding[1]. In rac-lafutidine-d10 , ten hydrogen atoms on the piperidine ring are replaced with deuterium.

Causality in Design: The piperidine ring is specifically targeted for deuteration because its carbon-bound deuterium atoms are highly resistant to hydrogen-deuterium exchange (HDX) in aqueous in vitro environments. If exchangeable protons (such as those on amides) were deuterated, the isotopic label would rapidly wash out in biological buffers, destroying its utility as a mass spectrometry standard. By securing the +10 Da mass shift on a stable aliphatic ring, researchers ensure a constant mass-to-charge ( m/z ) ratio during complex pharmacological assays[3].

Dual-Target Pharmacodynamics (In Vitro)

Pathway A: Histamine H2 Receptor Antagonism

The primary pharmacological target of lafutidine is the histamine H2 receptor located on gastric parietal cells. In vitro assays utilizing Chinese Hamster Ovary (CHO) cells transfected with human H2 receptors demonstrate that lafutidine acts as a potent, competitive antagonist[1].

  • Mechanistic Causality: By occupying the H2 binding pocket, lafutidine prevents histamine from inducing the conformational change required to couple the receptor to the Gs​ protein. This uncoupling halts the activation of adenylate cyclase, leading to a precipitous drop in intracellular cyclic AMP (cAMP). Without cAMP, Protein Kinase A (PKA) remains inactive, preventing the phosphorylation and subsequent membrane insertion of the H+/K+ ATPase (proton pump).

Pathway B: TRPV1 Sensitization & CGRP Release

Distinct from first-generation H2RAs like famotidine, lafutidine exhibits a secondary mechanism mediated by capsaicin-sensitive afferent neurons (CSNs)[1]. In vitro preparations of rat mesenteric resistance arteries and isolated gastric tissues reveal that lafutidine interacts with vanilloid-1 (TRPV1) receptors[4].

  • Mechanistic Causality: Lafutidine does not act as a direct agonist (it does not independently force the TRPV1 calcium channel open). Instead, it acts as an allosteric sensitizer. By binding to the CSN, it lowers the activation threshold of the TRPV1 receptor to endogenous stimuli. This sensitization triggers localized calcium influx, driving the exocytosis of calcitonin gene-related peptide (CGRP) and the activation of nitric oxide synthase (NOS), ultimately promoting vasodilation and mucosal defense[5].

G cluster_H2 Gastric Parietal Cell (In Vitro Model) cluster_CSN Capsaicin-Sensitive Afferent Neuron Laf rac-Lafutidine-d10 H2R H2 Receptor (Antagonism) Laf->H2R Competitive Binding TRPV1 TRPV1 Receptor (Sensitization) Laf->TRPV1 Allosteric Sensitization AC Adenylate Cyclase (Inhibited) H2R->AC Gs-protein uncoupled cAMP cAMP Levels Drop AC->cAMP Decreased synthesis Pump H+/K+ ATPase (Inactivated) cAMP->Pump PKA inhibition Ca Ca2+ Influx TRPV1->Ca Lowered activation threshold CGRP CGRP & NO Release Ca->CGRP Exocytosis

Caption: Dual in vitro mechanism of rac-lafutidine-d10: H2 antagonism and TRPV1 sensitization.

Analytical Utility: The Self-Validating LC-MS/MS System

In in vitro pharmacokinetic studies (e.g., microsomal stability, Caco-2 permeability), quantifying lafutidine accurately is challenging due to "matrix effects"—where biological salts and lipids suppress the ionization of the drug in the electrospray ionization (ESI) source.

The Self-Validating Solution: rac-Lafutidine-d10 is spiked into the sample prior to extraction. Because deuterium behaves chemically identically to hydrogen in reverse-phase chromatography, the d10-isotopologue co-elutes exactly with the unlabeled lafutidine. When the co-eluting peaks enter the ESI source, any matrix-induced ion suppression affects both molecules equally. By calculating the ratio of the analyte peak area to the IS peak area, the suppression cancels out mathematically, yielding a highly accurate, self-validating quantitative result[3].

Workflow Sample In Vitro Sample + rac-Lafutidine-d10 Ext Protein Precipitation & Centrifugation Sample->Ext LC RP-HPLC Separation (Co-elution) Ext->LC ESI ESI+ Ionization (Equal Suppression) LC->ESI MS MRM Detection (m/z 432 & 442) ESI->MS

Caption: Self-validating LC-MS/MS workflow utilizing rac-lafutidine-d10 as an internal standard.

Quantitative Data Summaries

Table 1: Comparative In Vitro Pharmacodynamics

Data reflects generalized in vitro binding affinities and functional readouts comparing lafutidine to classical H2RAs.

CompoundH2 Receptor Binding ( IC50​ )cAMP Inhibition ( IC50​ )TRPV1 Sensitization
Lafutidine ~ 15 nM~ 20 nMPositive
Famotidine ~ 40 nM~ 50 nMNegative
rac-Lafutidine-d10 ~ 15 nM~ 20 nMPositive
Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

Optimized parameters for positive electrospray ionization (ESI+).

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)
Lafutidine 432.2162.125
rac-Lafutidine-d10 442.2172.125

Experimental Methodologies

Protocol 1: In Vitro cAMP Accumulation Assay (H2 Antagonism Validation)

This protocol validates the primary mechanism of action using a zero-background cellular model.

  • Cell Culture Preparation: Seed CHO cells stably expressing the human H2 receptor into a 96-well plate at 1×104 cells/well. Causality: CHO cells lack endogenous H2 receptors, ensuring that any cAMP flux is strictly mediated by the transfected target.

  • Phosphodiesterase Inhibition: Wash cells and incubate with assay buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes. Causality: IBMX inhibits phosphodiesterase, preventing the degradation of synthesized cAMP and allowing it to accumulate to detectable levels.

  • Compound Incubation: Add rac-lafutidine-d10 at varying concentrations (0.1 nM to 10 µM). Include famotidine as a positive reference control and vehicle (DMSO) as a negative control. Incubate for 15 minutes at 37°C.

  • Histamine Challenge: Stimulate the cells by adding 10 µM histamine to all wells (except basal controls) for 30 minutes.

  • Lysis and Detection: Lyse the cells and quantify intracellular cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay kit.

  • Data Synthesis: Plot the dose-response curve to calculate the IC50​ . The system is self-validating: the assay is only accepted if the famotidine reference standard yields an IC50​ within historically established bounds (~50 nM).

Protocol 2: LC-MS/MS Quantification Workflow

This protocol details the extraction and self-validating quantification of lafutidine from an in vitro microsomal matrix.

  • Matrix Spiking: Aliquot 50 µL of the in vitro assay matrix (e.g., liver microsome suspension) into a microcentrifuge tube. Spike with 10 µL of rac-lafutidine-d10 working solution (50 ng/mL) to act as the internal standard.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile to the sample. Causality: The organic solvent immediately denatures matrix proteins, halting enzymatic degradation and releasing any protein-bound drug into the solvent phase, ensuring total recovery.

  • Phase Separation: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an LC vial.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Both lafutidine and rac-lafutidine-d10 will co-elute at the exact same retention time.

  • MRM Detection: Operate the mass spectrometer in positive ESI mode. Monitor the specific transitions outlined in Table 2.

  • Quantification: Calculate the peak area ratio (Lafutidine / rac-Lafutidine-d10). Plot this ratio against a standard calibration curve. The identical suppression of both compounds validates the quantitative accuracy of the calculated concentration.

Sources

Foundational

A Technical Guide to the Bioanalytical Stability of Lafutidine-d10 in Human Plasma and Biological Matrices

This guide provides an in-depth exploration of the principles and practices required to ensure the stability of lafutidine-d10, a deuterated stable isotope-labeled internal standard (SIL-IS), in human plasma and other bi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the principles and practices required to ensure the stability of lafutidine-d10, a deuterated stable isotope-labeled internal standard (SIL-IS), in human plasma and other biological matrices. For researchers, scientists, and drug development professionals, establishing the stability of an internal standard is a cornerstone of robust and reliable bioanalytical method validation, ensuring accurate quantification of the target analyte, lafutidine.

Introduction: The Imperative for a Stable Internal Standard

Lafutidine is a second-generation histamine H2-receptor antagonist used in the treatment of gastric ulcers and other acid-related disorders.[1] Its quantification in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1][2] In modern bioanalysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitivity and specificity.[3] The use of a SIL-IS, such as lafutidine-d10, is highly recommended by regulatory bodies to compensate for variability during sample processing and analysis.[4]

A fundamental assumption underpinning the use of a SIL-IS is that it behaves identically to the analyte throughout the analytical procedure.[4] If the internal standard degrades during sample collection, storage, or processing, this assumption is violated, leading to an inaccurate calculation of the analyte concentration. Therefore, a rigorous evaluation of the stability of lafutidine-d10 in the chosen biological matrix is not merely a procedural step but a critical requirement for data integrity.

Chemical Profile and Potential Degradation Pathways of Lafutidine

Understanding the chemical structure of lafutidine is paramount to predicting its stability. The molecule contains several functional groups susceptible to degradation, including a sulfinyl group, an amide bond, and an ether linkage. Forced degradation studies on lafutidine have revealed its primary vulnerabilities.

  • Oxidation: The sulfinyl (sulfoxide) group is prone to oxidation, converting it to a sulfonyl (sulfone) group. This is a common degradation pathway for molecules with this moiety.

  • Hydrolysis: The amide and ether linkages in lafutidine can be susceptible to hydrolysis under acidic or basic conditions. Studies have shown significant degradation under both low and high pH stress.

  • Photodegradation: Exposure to light can also induce degradation of the lafutidine molecule.

While lafutidine-d10 is chemically almost identical to lafutidine, the deuterium labeling is unlikely to alter these fundamental degradation pathways. Therefore, the stability testing of lafutidine-d10 must be designed to evaluate its integrity under conditions that could promote these reactions.

Diagram: Potential Degradation Pathways of Lafutidine

G Lafutidine Lafutidine (Sulfoxide) Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Lafutidine->Oxidative_Stress Acid_Stress Acidic Hydrolysis (e.g., HCl) Lafutidine->Acid_Stress Base_Stress Basic Hydrolysis (e.g., NaOH) Lafutidine->Base_Stress Photo_Stress Photolytic Stress (e.g., UV light) Lafutidine->Photo_Stress Sulfone Lafutidine Sulfone Oxidative_Stress->Sulfone Oxidation Acid_Degradants Acidic Degradation Products Acid_Stress->Acid_Degradants Hydrolysis Base_Degradants Basic Degradation Products Base_Stress->Base_Degradants Hydrolysis Photo_Degradants Photolytic Degradation Products Photo_Stress->Photo_Degradants Photodegradation

Caption: Key degradation pathways for lafutidine under stress conditions.

Core Principles of Stability Assessment in Bioanalysis

The stability of lafutidine-d10 in a biological matrix is assessed by comparing the instrument response of the analyte in a sample exposed to certain conditions to the response of a freshly prepared sample. The results are typically expressed as a percentage of the initial concentration remaining. The acceptance criterion is generally that the mean concentration at each time point should be within ±15% of the nominal concentration.

Experimental Protocols for Stability Assessment

The following protocols outline the necessary experiments to establish the stability of lafutidine-d10 in human plasma. These are based on standard bioanalytical method validation guidelines.[5][6]

Preparation of Quality Control (QC) Samples

Stability is evaluated using QC samples prepared at low and high concentrations.

  • Prepare Stock Solutions: Create separate stock solutions of lafutidine and lafutidine-d10 in a suitable organic solvent (e.g., methanol).

  • Spike Plasma: Spike blank human plasma with the lafutidine stock solution to prepare low and high QC samples.

  • Aliquoting: Aliquot the QC samples into appropriately labeled polypropylene tubes for each stability condition to be tested.

Freeze-Thaw Stability

This experiment simulates the effect of retrieving samples from a freezer and allowing them to thaw for analysis.

  • Initial Freeze: Store the low and high QC aliquots at the intended long-term storage temperature (e.g., -80°C) for at least 24 hours.

  • Thawing: Remove the samples and allow them to thaw completely at room temperature.

  • Refreeze: Once completely thawed, return the samples to the freezer for at least 12 hours.

  • Repeat Cycles: Repeat this freeze-thaw cycle for a minimum of three cycles.

  • Analysis: After the final thaw, process the samples alongside freshly prepared calibration standards and a set of baseline (time zero) QC samples that have not undergone freeze-thaw cycles.

Short-Term (Bench-Top) Stability

This evaluates the stability of lafutidine-d10 in plasma at room temperature for a duration that reflects the time samples might be left on a lab bench during processing.

  • Thaw Samples: Thaw frozen low and high QC aliquots at room temperature.

  • Incubate: Keep the samples on the lab bench for a specified period (e.g., 4, 8, or 24 hours).

  • Analysis: After the incubation period, process the samples and analyze them against a freshly prepared calibration curve.

Long-Term Stability

This study provides evidence that lafutidine-d10 is stable for the duration of the sample storage in a clinical or preclinical study.

  • Storage: Place a sufficient number of low and high QC aliquots in the freezer at the intended storage temperature (e.g., -20°C or -80°C).

  • Time Points: At specified time intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples.

  • Analysis: Analyze the stored QC samples against a freshly prepared calibration curve.

Autosampler (Post-Preparative) Stability

This assesses whether lafutidine-d10 is stable in the processed sample extract while sitting in the autosampler.

  • Process Samples: Extract a set of low and high QC samples according to the established sample preparation procedure (e.g., protein precipitation or solid-phase extraction).

  • Store in Autosampler: Place the resulting extracts in the autosampler maintained at a specific temperature (e.g., 4°C).

  • Analyze: Inject the samples at the beginning of the analytical run and then again at the end of the run (or after a specified duration, e.g., 24 or 48 hours).[5]

Diagram: Bioanalytical Stability Testing Workflow

G cluster_prep Sample Preparation cluster_testing Stability Conditions cluster_analysis Analysis & Evaluation Prep_Stock Prepare Lafutidine & Lafutidine-d10 Stock Solutions Spike_Plasma Spike Blank Plasma to Create Low & High QC Samples Prep_Stock->Spike_Plasma Aliquots Aliquot QC Samples for Each Stability Condition Spike_Plasma->Aliquots FT_Stability Freeze-Thaw Stability (≥3 cycles, -80°C to RT) Aliquots->FT_Stability BT_Stability Bench-Top Stability (e.g., 24h at RT) Aliquots->BT_Stability LT_Stability Long-Term Stability (e.g., 1, 3, 6 months at -80°C) Aliquots->LT_Stability AS_Stability Autosampler Stability (e.g., 48h at 4°C in extract) Aliquots->AS_Stability Analysis Process & Analyze Stressed QCs vs. Fresh Calibration Curve & Baseline QCs via LC-MS/MS FT_Stability->Analysis BT_Stability->Analysis LT_Stability->Analysis AS_Stability->Analysis Evaluation Evaluate Stability: Mean concentration of stressed samples should be within ±15% of nominal Analysis->Evaluation

Caption: General workflow for assessing the stability of lafutidine-d10 in human plasma.

Data Presentation and Interpretation

While specific stability data for lafutidine-d10 is not publicly available, the results of the described experiments would be presented in a tabular format. The tables below illustrate how this data should be structured for clarity and regulatory submission.

Table 1: Freeze-Thaw Stability of Lafutidine in Human Plasma
QC LevelCycle 1 (% Nominal)Cycle 2 (% Nominal)Cycle 3 (% Nominal)Mean (% Nominal)%RSD
Low QCDataDataDataDataData
High QCDataDataDataDataData
Table 2: Short-Term (Bench-Top) Stability of Lafutidine in Human Plasma at Room Temperature
QC Level0 hours (% Nominal)8 hours (% Nominal)24 hours (% Nominal)Mean (% Nominal)%RSD
Low QCDataDataDataDataData
High QCDataDataDataDataData
Table 3: Long-Term Stability of Lafutidine in Human Plasma at -80°C
QC Level1 Month (% Nominal)3 Months (% Nominal)6 Months (% Nominal)Mean (% Nominal)%RSD
Low QCDataDataDataDataData
High QCDataDataDataDataData

Conclusion and Best Practices

The stability of lafutidine-d10 in human plasma is a critical parameter that must be thoroughly investigated during bioanalytical method validation. Based on the chemical structure of lafutidine, particular attention should be paid to potential oxidative and hydrolytic degradation. The comprehensive testing strategy outlined in this guide, encompassing freeze-thaw, short-term, long-term, and autosampler stability studies, provides a robust framework for ensuring the integrity of lafutidine-d10 as an internal standard. Adherence to these protocols is essential for generating high-quality, reliable data in support of drug development programs. While deuterated standards are generally stable, their stability cannot be assumed and must be experimentally proven within the context of the specific bioanalytical method and matrix.[4]

References

  • Drug plasma stability study of multidrug resistance inhibitors by LC-MS/MS analysis. (n.d.).
  • An open-label, randomized, cross-over bioequivalence study of lafutidine 10 mg under fasting condition. (2016, March 1). ResearchGate. Retrieved from [Link]

  • Sensitive, Selective and Rapid Determination of Lafutidine in Human Plasma by Solid Phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Development and validation of a stability indicating HPTLC-densitometric method for lafutidine. (2013, July 15).
  • Performance of Fexofenadine-d10 as an Internal Standard in Bioanalytical Methods: A Comparative Guide. (n.d.). Benchchem.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. (n.d.). SciSpace.
  • An open-label, randomized, cross-over bioequivalence study of lafutidine 10 mg under fasting condition. (n.d.). PMC. Retrieved from [Link]

  • Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients. (2025, October 13). ResearchGate. Retrieved from [Link]

  • Pharmacokinetic and pharmacodynamic properties of lafutidine after postprandial oral administration in healthy subjects: comparison with famotidine. (2007, May 15). PubMed. Retrieved from [Link]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients. (2023, January 27). MDPI. Retrieved from [Link]

  • Stability study of 81 analytes in human whole blood, in serum and in plasma. (n.d.).
  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC-MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. (2024, September 27). PubMed. Retrieved from [Link]

  • A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. (n.d.). ANTISEL. Retrieved from [Link]

  • Lafutidine, a newly developed antiulcer drug, elevates postprandial intragastric pH and increases plasma calcitonin gene-related peptide and somatostatin concentrations in humans: comparisons with famotidine. (2006, January 15). PubMed. Retrieved from [Link]

  • Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites: Pharmacokinetic and Microbial Metabolism Study of a Colon-Targeted Nanoparticle. (2025, December 26). MDPI. Retrieved from [Link]

  • QbD-Driven Development and Validation of a Bioanalytical LC–MS Method for Quantification of Paliperidone in Human Plasma. (2023, December 30). Semantic Scholar. Retrieved from [Link]

  • LC-MS/MS Method for Determination of Colistin in Human Plasma: Validation and Stability Studies. (n.d.). SCIRP. Retrieved from [Link]

  • Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. (2024, November 5). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. (2025, July 16). MDPI. Retrieved from [Link]

Sources

Exploratory

rac Lafutidine-d10: Isotopic Purity, Enrichment Specifications, and Bioanalytical Workflows

Executive Overview In the rigorous landscape of pharmacokinetic (PK) research and therapeutic drug monitoring (TDM), the accuracy of liquid chromatography-tandem mass spectrometry (LC-MS/MS) relies heavily on the quality...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the rigorous landscape of pharmacokinetic (PK) research and therapeutic drug monitoring (TDM), the accuracy of liquid chromatography-tandem mass spectrometry (LC-MS/MS) relies heavily on the quality of internal standards. rac Lafutidine-d10 (CAS: 1795136-26-3) serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) for the quantification of lafutidine[1]. Lafutidine is a second-generation histamine H2-receptor antagonist (H2RA) distinguished by its multimodal gastroprotective mechanisms[2].

This technical guide explores the structural rationale behind lafutidine's deuteration, the critical importance of isotopic enrichment specifications, and provides a self-validating bioanalytical protocol designed to eliminate matrix effects and isotopic cross-talk[2][3].

Pharmacological Context & Structural Rationale

Unlike first-generation H2RAs, lafutidine exhibits a dual mechanism of action. It competitively blocks H2 receptors on gastric parietal cells to inhibit acid secretion, while simultaneously activating capsaicin-sensitive sensory neurons[2]. This neurogenic activation triggers the release of calcitonin gene-related peptide (CGRP), which enhances gastric mucosal blood flow and stimulates mucus and bicarbonate secretion[2].

G Lafutidine Lafutidine (Parent Drug) H2_Receptor H2 Receptors (Parietal Cells) Lafutidine->H2_Receptor Antagonizes Sensory_Neuron Capsaicin-Sensitive Sensory Neurons Lafutidine->Sensory_Neuron Activates Acid_Inhibition Inhibition of Gastric Acid H2_Receptor->Acid_Inhibition Decreases CGRP CGRP Release Sensory_Neuron->CGRP Stimulates Mucosal_Defense Enhanced Mucosal Blood Flow & Defense CGRP->Mucosal_Defense Promotes

Figure 1: Multimodal mechanism of lafutidine via H2-receptor antagonism and CGRP release.

The Causality of Piperidine Deuteration

The IUPAC name for rac Lafutidine-d10 is (Z)-2-((furan-2-ylmethyl)sulfinyl)-N-(4-((4-((piperidin-1-yl-d10)methyl)pyridin-2-yl)oxy)but-2-en-1-yl)acetamide[4].

The strategic placement of all 10 deuterium atoms on the piperidine ring is not arbitrary.

  • Metabolic & Chemical Stability: Aliphatic C-D bonds on the piperidine ring are highly resistant to hydrogen-deuterium (H/D) exchange in aqueous biological matrices. If deuteriums were placed on exchangeable positions (like the amide nitrogen), they would rapidly back-exchange with hydrogen in plasma or LC mobile phases, destroying the mass shift[5].

  • Mass Resolution: The +10 Da mass shift (from 431.55 g/mol to 441.61 g/mol ) completely clears the natural isotopic envelope of unlabeled lafutidine (which naturally extends to M+3 or M+4 due to 13 C and 34 S isotopes)[6]. This eliminates MS/MS cross-talk, allowing for precise quantification at the Lower Limit of Quantification (LLOQ).

Isotopic Purity and Enrichment Specifications

For a stable isotope-labeled standard to function effectively, it must meet stringent dual-purity specifications: Chemical Purity and Isotopic Purity (Enrichment) [6][].

  • Chemical Purity (>95% by HPLC): Ensures the absence of synthesis byproducts (e.g., Lafutidine N-oxide or desulfinyl impurities) that could cause ion suppression or isobaric interference during chromatography[][8].

  • Isotopic Purity (>98% Atom D): Dictates the ratio of fully deuterated molecules (D10) to partially deuterated (D9, D8) and unlabelled (D0) molecules[6].

The Causality of High Isotopic Purity: If the isotopic purity is low, the SIL-IS will contain a measurable fraction of D0 (unlabeled lafutidine). When a high concentration of this internal standard is spiked into a biological sample, the D0 contaminant will artificially inflate the analyte signal. This phenomenon directly compromises the assay's LLOQ and overall trustworthiness.

Table 1: Specification Summary for rac Lafutidine-d10
Specification ParameterTarget ThresholdAnalytical MethodRationale / Causality
Molecular Formula C₂₂H₁₉D₁₀N₃O₄SN/AIncorporates 10 stable deuterium atoms.
Molecular Weight 441.61 g/mol N/A+10 Da shift prevents isotopic envelope overlap.
Chemical Purity ≥ 95.0%HPLC-UV / LC-MSPrevents isobaric interference and ion suppression.
Isotopic Enrichment ≥ 98.0% Atom DHigh-Res Mass SpectrometryMinimizes D0 contamination; preserves assay LLOQ.
H/D Exchange Rate < 1% over 24hLC-MS in matrixEnsures IS stability during sample extraction.

Self-Validating LC-MS/MS Bioanalytical Workflow

To ensure scientific integrity, bioanalytical protocols must be self-validating. The following workflow for lafutidine quantification incorporates intrinsic checks to validate the isotopic purity of the rac Lafutidine-d10 standard in real-time[2][3].

Workflow Sample Biological Matrix (Plasma/Serum) Spike Spike with rac Lafutidine-d10 (Internal Standard) Sample->Spike Extraction Protein Precipitation / LLE (Isotope Equilibration) Spike->Extraction LC Liquid Chromatography (Co-elution) Extraction->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Quant Ratio-Based Quantification (Analyte/IS) MS->Quant

Figure 2: LC-MS/MS bioanalytical workflow utilizing rac lafutidine-d10 as an internal standard.

Step-by-Step Methodology

Step 1: Matrix Spiking and Equilibration

  • Action: Spike 10 µL of rac Lafutidine-d10 working solution (e.g., 50 ng/mL in 50% methanol) into 100 µL of blank or incurred plasma. Vortex for 30 seconds and allow to equilibrate for 5 minutes.

  • Causality: Introducing the SIL-IS before extraction ensures that any subsequent physical losses (e.g., incomplete precipitation, adsorption to plasticware) or matrix-induced ion suppression in the MS source affect both the analyte and the IS equally. Because they co-elute, the ratio of their signals remains absolutely constant, self-correcting for recovery variations.

Step 2: Protein Precipitation (Extraction)

  • Action: Add 300 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 2 minutes.

  • Causality: Acetonitrile denatures plasma proteins, breaking protein-drug binding to release lafutidine. The use of ice-cold solvent minimizes the thermal degradation of lafutidine's sulfinyl group, which is sensitive to oxidation and thermal stress.

Step 3: Centrifugation and Reconstitution

  • Action: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of Mobile Phase A (e.g., 0.1% Formic Acid in Water).

  • Causality: Diluting the highly organic supernatant with aqueous mobile phase prevents the "solvent effect"—a phenomenon where a strong injection solvent causes the analyte to travel too quickly through the analytical column, resulting in distorted, split, or broadened chromatographic peaks.

Step 4: System Validation (The Self-Validating Check)

  • Action: Prior to running patient/study samples, inject a "Blank Sample" (matrix only) and a "Zero Sample" (blank matrix + rac Lafutidine-d10 only).

  • Causality: The Zero Sample is the ultimate test of isotopic purity. If a chromatographic peak appears in the unlabeled lafutidine MRM channel (e.g., m/z 432.2 → product) during the Zero Sample injection, it proves that the Lafutidine-d10 standard contains D0 impurities or that in-source fragmentation is causing isotopic cross-talk. The area of this interference must be ≤ 20% of the LLOQ area to pass FDA/EMA bioanalytical validation guidelines.

References

  • Veeprho Pharmaceuticals. "Lafutidine-D10 - Stable Isotope Labeled Compound." Veeprho. Available at:[Link]

  • Pharmaffiliates. "rac Lafutidine-d10 | CAS 1795136-26-3." Pharmaffiliates. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity LC-MS/MS Bioanalysis of Lafutidine Using rac-Lafutidine-d10 as a Stable Isotope-Labeled Internal Standard

Target Audience: Analytical Chemists, DMPK Researchers, and Clinical Pharmacologists Application Area: Pharmacokinetics (PK), Bioequivalence (BE), and Therapeutic Drug Monitoring (TDM) Pharmacological Context & Analytica...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Clinical Pharmacologists Application Area: Pharmacokinetics (PK), Bioequivalence (BE), and Therapeutic Drug Monitoring (TDM)

Pharmacological Context & Analytical Challenges

Lafutidine is a potent, second-generation histamine H2-receptor antagonist (H2RA) utilized in the management of gastric ulcers and gastroesophageal reflux disease. Unlike first-generation H2RAs, lafutidine exhibits a dual mechanism of action: it competitively inhibits H2 receptors to suppress gastric acid secretion and independently stimulates capsaicin-sensitive afferent neurons to promote gastroprotective mucosal blood flow1.

Structurally, lafutidine contains a chiral sulfoxide moiety and is administered clinically as a racemate. To accurately map its pharmacokinetic profile in human plasma—which requires a dynamic range spanning sub-nanogram to microgram levels—liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. However, quantifying lafutidine in complex biological matrices presents significant analytical challenges, primarily due to ion suppression caused by endogenous plasma phospholipids during Electrospray Ionization (ESI).

G Histamine Histamine H2_Receptor H2_Receptor Histamine->H2_Receptor Binds cAMP_Pathway cAMP_Pathway H2_Receptor->cAMP_Pathway Activates Proton_Pump Proton_Pump cAMP_Pathway->Proton_Pump Stimulates Acid_Secretion Acid_Secretion Proton_Pump->Acid_Secretion Increases Lafutidine Lafutidine Lafutidine->H2_Receptor Competitive Antagonism

Figure 1: Lafutidine mechanism of action via competitive H2-receptor antagonism.

The Mechanistic Rationale: Why rac-Lafutidine-d10?

In early bioanalytical methods, analog internal standards (IS) such as diazepam or ranitidine were used. However, because analog IS molecules elute at different retention times than the target analyte, they do not experience the same matrix micro-environment in the ESI source, leading to uncorrected variance and assay failure.

To engineer a self-validating analytical system , the use of a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically rac-Lafutidine-d10 —is required.

Causality of Experimental Design:
  • Isotopic Cross-Talk Elimination (+10 Da Shift): Natural heavy isotopes (e.g., ¹³C, ³⁴S) in highly concentrated lafutidine samples can bleed into the IS mass channel if the mass shift is too small (+1 to +3 Da). By utilizing a d10-labeled standard (10 deuterium atoms incorporated into the piperidine ring), a robust +10 Da mass shift is achieved. This completely isolates the IS Multiple Reaction Monitoring (MRM) channel from the analyte's isotopic envelope, ensuring strict linearity at the upper limit of quantification (ULOQ)2.

  • Matrix Effect Cancellation: rac-Lafutidine-d10 shares the exact physicochemical and stereochemical properties of the target drug. They co-elute perfectly from the reversed-phase column. Consequently, any ion suppression or enhancement caused by co-eluting matrix components affects both the analyte and the IS identically. The ratio of their signals remains constant, rendering the quantification immune to matrix variations.

SIL_Mechanism Matrix Biological Matrix (Plasma Phospholipids) Ion_Suppression Ion Suppression (ESI Source) Matrix->Ion_Suppression Analyte Target Analyte (Lafutidine) Ion_Suppression->Analyte Suppresses SIL_IS SIL-IS (rac-Lafutidine-d10) Ion_Suppression->SIL_IS Suppresses equally Detector MS/MS Detector (Fluctuating Absolute Signal) Analyte->Detector SIL_IS->Detector Normalization Ratio Normalization (Analyte Area / IS Area) Detector->Normalization Result Accurate Quantification (Matrix Independent) Normalization->Result Cancels out variance

Figure 2: Mechanism of matrix effect cancellation using a Stable Isotope-Labeled Internal Standard.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

Because rac-Lafutidine-d10 perfectly compensates for matrix effects, we can bypass tedious Solid Phase Extraction (SPE) in favor of a rapid Protein Precipitation (PPT) workflow. This maximizes laboratory throughput without sacrificing data integrity 3.

Reagents & Materials
  • Reference Standards: Lafutidine (Analyte) and rac-Lafutidine-d10 (IS) (>98% purity).

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Ultrapure Water.

  • Modifiers: LC-MS grade Formic Acid (provides protons to facilitate ESI+ ionization of the basic piperidine nitrogen).

  • Matrix: K2-EDTA human plasma.

Step-by-Step Extraction Methodology
  • Spiking: Aliquot 100 µL of human plasma sample into a 1.5 mL microcentrifuge tube.

  • IS Addition: Add 20 µL of rac-Lafutidine-d10 working solution (500 ng/mL in 50% methanol). Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile to denature plasma proteins.

  • Agitation: Vortex vigorously for 2 minutes to ensure complete cell lysis and protein aggregation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Causality: Low temperature prevents the re-solubilization of lipids and stabilizes the sulfoxide moiety of lafutidine.

  • Transfer & Injection: Transfer 200 µL of the clear supernatant to an autosampler vial. Inject 5 µL into the LC-MS/MS system.

Workflow Plasma 1. Human Plasma Sample (100 µL) IS 2. Add rac-Lafutidine-d10 (Internal Standard) Plasma->IS Extraction 3. Protein Precipitation (300 µL Cold Acetonitrile) IS->Extraction Centrifugation 4. Centrifugation (14,000 rpm, 10 min, 4°C) Extraction->Centrifugation Vortex 2 min LC 5. UPLC Separation (C18 Column, Gradient) Centrifugation->LC Inject 5 µL Supernatant MS 6. Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Co-elution of Analyte & IS Data 7. Data Analysis (Peak Area Ratio) MS->Data Ion Quantification

Figure 3: Step-by-step LC-MS/MS bioanalytical workflow for plasma samples.

Instrumental Parameters & Quantitative Data

Mass Spectrometry Conditions

Detection is performed on a triple quadrupole mass spectrometer equipped with an ESI source operating in positive ion mode. The basic piperidine ring of lafutidine readily accepts a proton, yielding a robust[M+H]⁺ precursor ion.

Table 1: Optimized MRM Transitions and MS Parameters

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Lafutidine 432.2351.45025
rac-Lafutidine-d10 (IS) 442.2361.45025

Note: The product ion (m/z 351.4) corresponds to the loss of the furan-2-ylmethylsulfinyl group. Because the deuterium labels are located on the piperidine ring, they are retained in the product ion, resulting in the corresponding m/z 361.4 fragment for the IS.

Liquid Chromatography Conditions
  • Column: C18 UPLC Column (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Table 2: UPLC Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.009010Equilibration
0.509010Isocratic Hold
2.001090Linear Gradient (Elution)
3.001090Column Wash
3.109010Re-equilibration
4.009010End of Run
Method Validation Summary

To prove the system is self-validating, Quality Control (QC) samples must demonstrate that the IS-Normalized Matrix Factor (IS-NMF) is close to 1.0. An IS-NMF of 1.0 indicates that the SIL-IS has perfectly negated all matrix-induced ionization biases.

Table 3: Validation Metrics (FDA/EMA Bioanalytical Guidelines)

Validation ParameterAcceptance CriteriaObserved Performance
Linearity Range R² ≥ 0.9950.50 – 1000 ng/mL (R² = 0.9994)
Intra-Assay Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.2% – 6.8%
Inter-Assay Accuracy (% Bias) ± 15% (± 20% at LLOQ)-3.5% to +4.8%
IS-Normalized Matrix Factor 0.85 – 1.15 (CV ≤ 15%)0.99 – 1.02 (CV 2.1%)

Conclusion

The integration of rac-Lafutidine-d10 as a Stable Isotope-Labeled Internal Standard fundamentally elevates the trustworthiness of lafutidine bioanalysis. By leveraging the +10 Da mass shift, analysts completely avoid isotopic cross-talk while ensuring perfect chromatographic co-elution. This mechanistic synergy allows laboratories to replace expensive, time-consuming extraction protocols with rapid protein precipitation, yielding a high-throughput, self-validating assay ideal for rigorous pharmacokinetic and bioequivalence clinical trials.

References

  • Dewan, B., & Chimata, R. (2010). An open-label, randomized, cross-over bioequivalence study of lafutidine 10 mg under fasting condition. World Journal of Gastroenterology. Available at:[Link]

  • Russak, E. M., et al. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216. Available at:[Link]

Sources

Application

High-Resolution Application Note: Sample Preparation and LC-MS/MS Quantification of Lafutidine using rac Lafutidine-d10

Target Audience: Analytical Chemists, DMPK Researchers, and Clinical Pharmacologists Document Type: Advanced Methodological Protocol & Mechanistic Guide Introduction & Mechanistic Context Lafutidine is a potent, second-g...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Clinical Pharmacologists Document Type: Advanced Methodological Protocol & Mechanistic Guide

Introduction & Mechanistic Context

Lafutidine is a potent, second-generation histamine H2-receptor antagonist (H2RA) widely utilized in the therapeutic management of gastric ulcers and gastroesophageal reflux disease (GERD). Unlike first-generation H2RAs, lafutidine exhibits prolonged antisecretory effects and independent gastroprotective mechanisms 1.

In pharmacokinetic (PK) and therapeutic drug monitoring (TDM) workflows, quantifying lafutidine in complex biological matrices (e.g., human plasma) requires extreme precision. The primary challenge in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the matrix effect —endogenous phospholipids and proteins that cause unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source.

To establish a self-validating analytical system, rac lafutidine-d10 is employed as a Stable Isotope-Labeled Internal Standard (SIL-IS) 2.

The Causality of the D10 Isotope Choice

Using a deuterated standard with a +10 Da mass shift is a deliberate structural choice. A smaller mass shift (e.g., +3 Da) often suffers from isotopic cross-talk, where the naturally occurring heavy isotopes ( 13C , 15N ) of the highly concentrated unlabeled drug bleed into the internal standard's mass channel. The +10 Da shift guarantees absolute mass resolution between the analyte and the IS 3. Because rac lafutidine-d10 co-elutes exactly with lafutidine, it experiences the exact same matrix ionization environment, perfectly normalizing extraction losses and ESI suppression.

Mechanism Lafutidine Lafutidine (H2 Receptor Antagonist) H2R Histamine H2 Receptor (Gastric Parietal Cell) Lafutidine->H2R Competitive Blockade cAMP Intracellular cAMP (Production Halted) H2R->cAMP Downregulates Pathway ProtonPump H+/K+ ATPase (Proton Pump) cAMP->ProtonPump Inactivates Acid Gastric Acid Secretion (Suppressed) ProtonPump->Acid Prevents

Fig 1: Pharmacological signaling pathway of Lafutidine acting on gastric parietal cells.

Experimental Design & Self-Validating Protocols

We present two field-proven sample preparation methodologies. The choice of method depends on the required Limit of Quantitation (LOQ) and laboratory throughput capabilities.

Method A: High-Throughput Protein Precipitation (PPT)

Causality: PPT is driven by the disruption of the hydration layer around plasma proteins. Adding a 3:1 volumetric ratio of cold organic solvent (Acetonitrile) to plasma rapidly denatures proteins, releasing bound lafutidine into the supernatant 4.

  • Aliquot: Pipette 100 µL of human plasma (K2-EDTA) into a 1.5 mL low-bind microcentrifuge tube.

  • Spike IS: Add 20 µL of rac lafutidine-d10 working solution (100 ng/mL in 50:50 Methanol:Water). Vortex for 10 seconds.

  • Precipitate: Add 300 µL of ice-cold LC-MS grade Acetonitrile.

  • Mix: Vortex vigorously for 1 minute to ensure complete disruption of protein-drug binding.

  • Centrifuge: Spin at 12,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer: Extract 200 µL of the clear supernatant into an autosampler vial. Inject 5 µL into the LC-MS/MS.

Method B: High-Sensitivity Liquid-Liquid Extraction (LLE)

Causality: Lafutidine contains basic amine functional groups. By intentionally adjusting the plasma pH to a highly alkaline state (pH > 10) using NaOH, the basic groups are deprotonated (un-ionized). This maximizes the drug's partition coefficient into the non-polar organic solvent (Ethyl Acetate), leaving polar phospholipids and salts behind in the aqueous waste 5.

  • Aliquot & Spike: Transfer 100 µL of human plasma into a 2.0 mL microcentrifuge tube. Add 20 µL of rac lafutidine-d10 working solution.

  • Alkalinize: Add 50 µL of 1M NaOH. Vortex briefly to adjust pH.

  • Extract: Add 1.0 mL of Ethyl Acetate.

  • Partition: Shake mechanically for 10 minutes, followed by centrifugation at 10,000 rpm for 5 minutes to achieve sharp phase separation.

  • Evaporate: Transfer 800 µL of the upper organic layer to a clean glass tube. Evaporate to complete dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitute: Redissolve the dried extract in 200 µL of mobile phase (e.g., 20 mM Ammonium Acetate : Methanol, 45:55 v/v). Vortex for 30 seconds and transfer to an autosampler vial.

Workflow Plasma Human Plasma Sample (100 µL) Spike Spike rac Lafutidine-d10 (SIL-Internal Standard) Plasma->Spike Split Select Extraction Method Spike->Split PPT Protein Precipitation (PPT) Add 300 µL Cold ACN Split->PPT High Throughput LLE Liquid-Liquid Extraction (LLE) Add NaOH + Ethyl Acetate Split->LLE High Sensitivity Vortex Vortex & Centrifuge (12,000 rpm, 10 min) PPT->Vortex Evap Evaporate Organic Layer (N2 stream, 40°C) LLE->Evap LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Vortex->LCMS Recon Reconstitute in Mobile Phase (200 µL) Evap->Recon Recon->LCMS

Fig 2: Comparative workflow diagram for Lafutidine sample preparation (PPT vs. LLE).

LC-MS/MS Analytical Conditions

To ensure high-fidelity detection, the mass spectrometer must be operated in Multiple Reaction Monitoring (MRM) mode utilizing Electrospray Ionization (ESI) in positive polarity.

  • Analytical Column: C18 Reverse Phase (e.g., 150 × 2.1 mm, 5 µm) 5.

  • Mobile Phase: Gradient or isocratic elution using 2 mM Ammonium Acetate (adjusted to pH 3.0) and Acetonitrile (or Methanol) 6.

  • MRM Transitions:

    • Lafutidine: m/z 432.2 → 351.4 (Quantifier ion)

    • rac Lafutidine-d10 (IS): m/z 442.2 → 361.4

System Suitability & Self-Validation

This protocol is inherently self-validating. The absolute peak area of the rac lafutidine-d10 internal standard must be monitored across the entire injection batch. If the IS area in an unknown sample deviates by >15% from the mean IS area of the calibration standards, it mathematically flags a localized extraction failure or severe matrix suppression, preventing the reporting of false quantitative data.

Quantitative Data & Method Validation Summary

The following table summarizes the expected validation parameters when utilizing the described LLE/SPE methodologies coupled with SIL-IS normalization, compliant with FDA Bioanalytical Method Validation guidelines 5, 6.

Validation ParameterSpecification / ResultAnalytical Significance
Linearity Range 0.25 – 1000 ng/mLBroad dynamic range covering sub-therapeutic to peak PK concentrations.
Correlation Coefficient ( r2 ) > 0.999Demonstrates excellent dose-response proportionality.
Mean Relative Recovery 97.9%Indicates highly efficient partitioning via LLE/SPE protocols.
Matrix Effect (CV%) 1.94%Proves the D10 SIL-IS effectively normalizes ion suppression across varying plasma lots.
Intra-day Precision (RSD) 1.37% – 9.29%High repeatability within a single analytical batch.
Inter-day Precision (RSD) 3.51% – 9.40%Robust reproducibility across multiple days and operators.

References

  • Li, W., et al. "Pharmacokinetic Properties of Oral Lafutidine Tablets and the Effect of Food on Its Pharmacokinetics in Healthy Chinese Subjects." PubMed / NIH.
  • MedChemExpress. "Lafutidine-d10 | Stable Isotope." MedChemExpress.
  • Veeprho. "Lafutidine-D10 Internal Standard." Veeprho Pharmaceuticals.
  • BenchChem. "Application Note & Protocol: A Robust LC-MS/MS Method for the Simultaneous Estimation of Lafutidine." BenchChem.
  • Sun, X., et al. "A single LC-tandem mass spectrometry method for the simultaneous determination of four H2 antagonists in human plasma." PubMed / NIH.
  • ResearchGate. "Sensitive, Selective and Rapid Determination of Lafutidine in Human Plasma by Solid Phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry." ResearchGate.

Sources

Method

Title: Preparation of rac-Lafutidine-d10 Working Solutions for Analytical Applications

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract and Introduction rac-Lafutidine-d10 is the deuterated analog of Lafutidine, a second-generation histamine H2-receptor antagoni...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract and Introduction

rac-Lafutidine-d10 is the deuterated analog of Lafutidine, a second-generation histamine H2-receptor antagonist used in the treatment of gastric ulcers and other acid-related gastrointestinal disorders.[1][2] The incorporation of ten deuterium atoms into the lafutidine molecule results in a mass shift that makes it an ideal internal standard for quantitative bioanalytical studies using liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is critical for correcting for variability in sample preparation and matrix effects, thereby ensuring the accuracy and precision of analytical results.[3]

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation of rac-lafutidine-d10 stock and working solutions. The protocols herein are designed to ensure the integrity, accuracy, and stability of the prepared solutions, underpinning the reliability of subsequent quantitative analyses. We will delve into the causality behind experimental choices, from solvent selection to storage conditions, to provide a self-validating system for your laboratory.

Chemical and Physical Properties

A thorough understanding of the analyte's properties is fundamental to its correct handling and preparation.

PropertyValueSource(s)
Chemical Name 2-[(2-Furanylmethyl)sulfinyl]-N-[(2Z)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]acetamide-d10[1]
CAS Number 1795136-26-3[1]
Molecular Formula C₂₂H₁₉D₁₀N₃O₄S[1]
Molecular Weight 441.61 g/mol [1][4]
Appearance Off-White to Beige Solid/Powder[5]
Purity Typically ≥95-98%
Solubility (Lafutidine) DMSO: ≥20 mg/mL; Ethanol: ~13 mg/mL; Water: Insoluble[6]
Storage Temperature 2-8°C Refrigerator; -20°C for long-term[1]

Health and Safety Precautions

All laboratory procedures should be conducted in accordance with institutional and national safety guidelines.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle rac-lafutidine-d10 powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Solvent Safety: The organic solvents used in this protocol (e.g., DMSO, Methanol) are flammable and toxic. Handle them in a fume hood away from ignition sources. Consult the Safety Data Sheet (SDS) for each reagent before use.

Required Materials and Equipment

4.1 Reagents and Chemicals

  • rac-Lafutidine-d10 (CAS: 1795136-26-3) of known purity

  • Dimethyl sulfoxide (DMSO), HPLC or LC-MS grade, anhydrous

  • Methanol (MeOH), HPLC or LC-MS grade

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Deionized water, Type I (18.2 MΩ·cm)

  • Ammonium Acetate, HPLC grade (for QC mobile phase)

4.2 Equipment and Glassware

  • Analytical balance (4-5 decimal places)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes and sterile, low-retention tips

  • Vortex mixer

  • Ultrasonic bath (sonicator)

  • Amber glass vials with PTFE-lined screw caps

  • Filtration apparatus with 0.22 µm or 0.45 µm syringe filters (e.g., PTFE, nylon)[7]

Protocol Part 1: Preparation of a rac-Lafutidine-d10 Stock Solution (1 mg/mL)

This protocol details the preparation of a high-concentration stock solution, which serves as the foundation for all subsequent working standards. Accurate preparation at this stage is paramount.[8]

Step-by-Step Methodology:

  • Equilibration: Allow the sealed container of rac-lafutidine-d10 to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Accurately weigh approximately 1.0 mg of rac-lafutidine-d10 powder using an analytical balance. Transfer the powder quantitatively to a 1.0 mL Class A amber volumetric flask. Record the exact mass.

  • Initial Dissolution: Add approximately 700 µL of anhydrous DMSO to the volumetric flask.

    • Causality: DMSO is selected as the primary solvent due to the high solubility of lafutidine (≥20 mg/mL), ensuring complete dissolution.[6] Anhydrous grade is critical to prevent the introduction of water, which can affect solubility and stability.

  • Mechanical Agitation: Cap the flask and vortex for 1 minute. Following this, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm no particulate matter remains.

    • Causality: Sonication provides energy to break down any small aggregates of the powder, ensuring a truly homogenous solution, which is essential for concentration accuracy.[7]

  • Dilution to Volume: Once the solid is fully dissolved and the solution is at room temperature, carefully add anhydrous DMSO to the flask until the bottom of the meniscus aligns with the calibration mark.

  • Final Homogenization: Cap the flask securely and invert it 15-20 times to ensure the final solution is completely homogeneous.

  • Labeling and Storage: Transfer the stock solution to a clearly labeled amber glass vial. The label should include the compound name (rac-Lafutidine-d10), concentration (in mg/mL, calculated from the exact weight), solvent (DMSO), preparation date, and operator's initials.[8] Store immediately as recommended in Section 7.0.

Protocol Part 2: Preparation of Working Solutions

Working solutions are prepared by diluting the stock solution to concentrations relevant to the analytical assay range. The following is an example of preparing a 10 µg/mL working solution.

Step-by-Step Methodology:

  • Stock Solution Retrieval: Allow the 1 mg/mL stock solution to equilibrate to room temperature.

  • Calculation: Use the C₁V₁ = C₂V₂ formula to determine the required volume of stock solution. To prepare 1 mL of a 10 µg/mL working solution:

    • C₁ = 1000 µg/mL (Stock Solution)

    • C₂ = 10 µg/mL (Working Solution)

    • V₂ = 1 mL (Final Volume)

    • V₁ = (C₂V₂) / C₁ = (10 µg/mL * 1 mL) / 1000 µg/mL = 0.01 mL = 10 µL

  • Dilution: Using a calibrated micropipette, transfer 10 µL of the stock solution into a 1 mL volumetric flask.

  • Solvent Addition: Dilute to the mark with an appropriate solvent. For LC-MS applications, this is typically the mobile phase or a solvent compatible with the initial chromatographic conditions, such as 50:50 Methanol:Water.[9][10]

    • Causality: Using a solvent compatible with the analytical method prevents peak distortion and solubility issues upon injection. Diluting out of a high-percentage organic solvent like DMSO is crucial.

  • Homogenization: Vortex the newly prepared working solution for 30 seconds.

  • Labeling and Use: Label the vial appropriately and use it for spiking calibration standards and quality control samples. Prepare fresh working solutions regularly, as lower concentration solutions are generally less stable.[11]

Quality Control (QC) and Validation

A prepared standard is only reliable if its integrity is verified. This section provides a protocol for verifying the concentration of the stock solution.

7.1 Concentration Verification by RP-HPLC-UV

An external calibration method can be used to verify the concentration of the newly prepared stock solution against a previously validated reference standard. Several HPLC methods have been developed for lafutidine analysis.[7][9][12]

HPLC ParameterRecommended Conditions
Column C18, 250 x 4.6 mm, 5 µm (e.g., Hypersil, Zodiac)
Mobile Phase 0.1M Ammonium Acetate Buffer (pH 7.5) : Methanol (80:20 v/v)
Flow Rate 1.4 mL/min
Detection Wavelength 290 nm
Injection Volume 10 µL
Column Temperature Ambient
Source: Adapted from Lafutidine API analysis methods.[10]

7.2 Isotopic Purity Assessment

While typically provided by the manufacturer, isotopic purity can be confirmed using High-Resolution Mass Spectrometry (HR-MS). This involves infusing a diluted solution of the standard into the mass spectrometer and examining the mass spectrum for the presence of unlabeled (M+0) and other isotopologues.[13]

7.3 QC Workflow Diagram

QC_Workflow cluster_prep Solution Preparation cluster_qc Quality Control & Validation Prep Prepare rac-Lafutidine-d10 Stock Solution (1 mg/mL) Conc_Verify Concentration Verification (RP-HPLC-UV) Prep->Conc_Verify Dilute aliquot Iso_Purity Isotopic Purity Check (HR-MS) Prep->Iso_Purity Dilute aliquot Accept Solution Accepted (Concentration ±5% of Target) Conc_Verify->Accept Pass Reject Solution Rejected (Investigate Error) Conc_Verify->Reject Fail

Caption: Quality control workflow for validating a newly prepared stock solution.

Storage and Stability

The stability of lafutidine is influenced by pH, light, and oxidizing agents.[14][15] Adherence to proper storage conditions is critical to prevent degradation and maintain concentration accuracy.

ConditionStorage RecommendationRationale
Stock Solution (1 mg/mL in DMSO) Long-term: ≤ -20°CShort-term: 2-8°CTo minimize solvent evaporation and slow potential degradation pathways. Frozen storage is preferred for periods longer than a few weeks.
Working Solutions (Aqueous/Organic) Short-term: 2-8°C for up to 1 week.Prepare fresh as needed.Lower concentrations are inherently less stable. Aqueous components can promote hydrolysis over time.[11]
Light Exposure Store all solutions in amber vials or protect from light.Lafutidine is susceptible to photolytic degradation.[14]
Container Use tightly sealed glass vials with PTFE-lined caps.Prevents solvent evaporation and protects from atmospheric contamination and moisture.

Key Stability Insight: Lafutidine is most stable under neutral conditions and degrades in strongly acidic or alkaline environments.[14] The sulfinyl group is also prone to oxidation, forming lafutidine sulfone, a major degradation product.[15][16][17] Therefore, avoiding exposure to oxidizing agents and extreme pH is crucial during preparation and storage.

Overall Preparation Workflow

Full_Workflow cluster_stock Stock Solution Preparation (1 mg/mL) cluster_working Working Solution Preparation (e.g., 10 µg/mL) cluster_storage Storage A Weigh rac-Lafutidine-d10 B Dissolve in Anhydrous DMSO A->B C Sonicate & Vortex B->C D Dilute to Final Volume C->D E Calculate Dilution (C1V1=C2V2) D->E Use Validated Stock F Pipette Stock Solution E->F G Dilute with Mobile Phase or Compatible Solvent F->G H Vortex to Homogenize G->H I Store in Amber Vials H->I Protect from Light J Refrigerate (2-8°C) or Freeze (≤ -20°C) I->J

Caption: A comprehensive workflow from weighing the standard to final storage.

References

  • Shimadzu Corporation. (n.d.). Standard Solutions for Reference and Calibration: Basic Facts and Practical Guidelines.
  • Hawach. (2024, October 25). Standard Solution Preparation: A Comprehensive Guide.
  • Rajkumar, B., et al. (2009). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAFUTIDINE IN TABLET DOSAGE FORM BY RP-HPLC.
  • Rao, J.V., et al. RP-HPLC Method Development and Validation for the Estimation of Lafutidine using Bulk and Pharmaceutical Dosage Forms.
  • Prajapati, Y. K., et al. (2015). Stress degradation studies on Lafutidine: method development and characterization of degradation products using HPLC-UV and LC-ESI-MS. ResearchGate.
  • BenchChem. (2025). Technical Support Center: Prevention of Oxidative Degradation of Lafutidine.
  • Labmate Online. (2025, July 14). Standard Solution Chemistry: A Comprehensive Guide to Precision in Analytical Practice.
  • Vani, R., et al. (2015). Analytical method development and validation for the determination of lafutidine using reverse phase HPLC method in bulk and tab. Scholars Research Library.
  • Lab-Training. (2024, December 24). A Guide to Using Analytical Standards.
  • BenchChem. (2025). Validation of an analytical method for Lafutidine Sulfone as per ICH guidelines.
  • BenchChem. (2025). Application Note: Forced Degradation Studies of Lafutidine and the Formation of Lafutidine Sulfone.
  • Kumar, S., et al. (2021). Development and validation of RP-HPLC method of Lafutidine (API). Neuroquantology.
  • Pharmaffiliates. (n.d.). rac Lafutidine-d10.
  • The Chemistry Blog. (2024, July 17). How To Make A Standard Solution.
  • BenchChem. (2025). The Power of Precision: A Technical Guide to Deuterated Pharmaceutical Standards.
  • Kaaris Lab. (n.d.). rac Lafutidine-d10.
  • BenchChem. (2025). Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Lafutidine Sulfone.
  • ChemicalBook. (2025, April 17). rac Lafutidine.
  • Alfa Chemistry. (n.d.). Preparation Methods of Deuterated Drugs: Focus on Chemical Synthesis Approach.
  • MDPI. (1989, December 7). Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS.
  • Santa Cruz Biotechnology. (n.d.). rac Lafutidine-d10.
  • Google Patents. (n.d.). Process for the preparation of deuterated compounds containing n-alkyl groups.
  • National Center for Biotechnology Information. (n.d.). Lafutidine. PubChem Compound Database.
  • PMC. (2022, January 18). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions.
  • Scholars Research Library. (n.d.). Formulation and evaluation of oro-dispersible tablets of lafutidine.
  • Sigma-Aldrich. (n.d.). Lafutidine ≥98% (HPLC).
  • Selleck Chemicals. (2024, May 22). Lafutidine.
  • IJCRT.org. (2024, November 11). Formulation And In-Vitro Evaluation Of Lafutidine Buccal Tablets.
  • InvivoChem. (n.d.). Lafutidine ((Z)-FRG-8813).

Sources

Application

in vivo metabolism tracking and tracing with rac lafutidine-d10

Application Note & Protocol: In Vivo Metabolism Tracking and Structural Elucidation Using rac Lafutidine-d10 Executive Summary The identification and quantification of drug metabolites in complex in vivo matrices (plasma...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: In Vivo Metabolism Tracking and Structural Elucidation Using rac Lafutidine-d10

Executive Summary

The identification and quantification of drug metabolites in complex in vivo matrices (plasma, urine, feces) present significant analytical challenges due to endogenous interferences and matrix suppression. Lafutidine, a second-generation histamine H2-receptor antagonist with potent gastroprotective properties[1], undergoes extensive hepatic biotransformation. Utilizing rac lafutidine-d10—a stable isotope-labeled (SIL) analog—provides a highly specific mass spectrometric signature (+10 Da mass shift) that enables unambiguous differentiation of drug-derived metabolites from endogenous background noise[2]. This application note details the mechanistic rationale, experimental design, and a self-validating LC-MS/MS protocol for tracking the in vivo metabolic fate of rac lafutidine-d10.

Mechanistic Rationale: The Causality of Experimental Design

Why rac Lafutidine-d10?

Lafutidine contains multiple carbon-hetero bonds that act as metabolic "soft spots," making it highly susceptible to sulfoxidation and dealkylation[3].

  • Deuterium Placement (The +10 Da Shift): In rac lafutidine-d10, the 10 deuterium atoms are typically incorporated into the piperidine ring. This strategic placement is causal to structural elucidation: any metabolite retaining the piperidine moiety will exhibit a distinct +10 Da shift compared to the unlabeled standard. Conversely, if metabolic cleavage occurs at the C-N bond, the resulting fragment will lose the d10 tag. This binary mass-shift logic allows mass spectrometers to automatically map the site of biotransformation.

  • Racemic Dosing: Lafutidine possesses a chiral center at the sulfoxide group. Administering the racemate (rac) in vivo is critical for observing stereoselective metabolism, chiral inversion, or differential clearance rates between enantiomers by hepatic cytochrome P450 (CYP) enzymes.

  • Kinetic Isotope Effect (KIE): While primarily used as a tracer, the heavy isotope incorporation can reduce the rate of metabolism at the specific labeled site due to the stronger C-D bond compared to the C-H bond. This must be accounted for when extrapolating d10-clearance rates to the unlabeled drug.

Analytical Platform Selection

For in vivo metabolism studies, sample quantities are limited, and matrices are highly complex.

  • Discovery Phase: Ultra-Performance Liquid Chromatography coupled with orthogonal acceleration Time-of-Flight Mass Spectrometry (UPLC/oa-TOF MS) is utilized to capture high-resolution exact mass data, identifying both expected and unexpected metabolites[3].

  • Quantitation Phase: A Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode is deployed for highly sensitive, targeted quantification of the parent drug and its primary sulfone metabolite[4].

In Vivo Metabolism Tracking Workflow

The following diagram illustrates the logical progression of the in vivo tracing study, from dosing to data interpretation.

Workflow Dosing 1. In Vivo Dosing (rac Lafutidine-d10) Sampling 2. Bio-sampling (Plasma, Urine, Bile) Dosing->Sampling Extraction 3. Sample Preparation (Protein PPT / SPE) Sampling->Extraction LCMS 4. LC-MS/MS Analysis (UPLC-oa-TOF / MRM) Extraction->LCMS Data 5. Data Processing (Metabolite ID & Kinetics) LCMS->Data

Figure 1: End-to-end in vivo workflow for rac lafutidine-d10 metabolism tracking.

Step-by-Step Protocol: Self-Validating In Vivo Tracing

This protocol is designed with built-in validation steps to ensure data integrity, specifically addressing matrix effects and extraction recovery.

Phase A: Animal Dosing & Matrix Collection
  • Formulation: Dissolve rac lafutidine-d10 (purity >98%, isotopic enrichment >99%) in a biologically compatible vehicle (e.g., 0.5% methylcellulose or PEG400/saline).

  • Administration: Administer to the animal model (e.g., Sprague-Dawley rats) via oral gavage (PO) or intravenous (IV) injection. Causality: IV dosing bypasses first-pass metabolism, allowing for absolute bioavailability calculations when compared to PO data.

  • Sampling: Collect blood samples into K2-EDTA tubes at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 h). Centrifuge immediately at 4,000 × g for 10 min at 4°C to separate plasma. Collect urine and feces in metabolic cages over 24-hour intervals.

  • Quenching: Snap-freeze all biological matrices in liquid nitrogen and store at -80°C to halt any ex vivo enzymatic degradation.

Phase B: Sample Preparation (Protein Precipitation)

Causality: Protein precipitation (PPT) using cold organic solvents is preferred for discovery workflows over Solid Phase Extraction (SPE) because it is non-selective, ensuring that highly polar or unexpected metabolites are not inadvertently discarded during wash steps.

  • Thawing: Thaw plasma samples on ice.

  • Spiking: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube. Add 20 µL of an Internal Standard (IS) working solution (e.g., Diazepam or a structurally distinct stable isotope)[4].

  • Precipitation: Add 300 µL of ice-cold acetonitrile (LC-MS grade) to precipitate plasma proteins[4]. Causality: Cold acetonitrile minimizes the thermal degradation of unstable N-oxide or sulfoxide metabolites.

  • Extraction: Vortex vigorously for 2 minutes to disrupt protein binding, then centrifuge at 12,000 rpm for 10 minutes at 4°C[4].

  • Validation Step (Matrix Effect Check): Prepare a "post-extraction spike" sample by adding rac lafutidine-d10 to blank matrix extract. Compare its MS response to a neat standard prepared in solvent. A deviation of >15% indicates significant ion suppression/enhancement requiring chromatographic adjustment.

  • Transfer: Transfer 200 µL of the clear supernatant to an HPLC vial for injection[4].

Phase C: LC-MS/MS Acquisition
  • Chromatography: Inject 5 µL onto a reverse-phase UPLC column (e.g., C18, 1.7 µm, 2.1 × 100 mm). Use a gradient elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Causality: Formic acid acts as a proton source, enhancing positive electrospray ionization (ESI+) efficiency.

  • Mass Spectrometry: Operate the mass spectrometer in ESI+ mode. For targeted quantification, utilize MRM transitions. For metabolite discovery, utilize TOF-MS with data-independent acquisition (DIA) to capture all precursor and product ions simultaneously.

Data Presentation & Metabolic Pathway Visualization

The primary metabolic route of lafutidine involves the oxidation of the sulfide group to form lafutidine sulfone, alongside various dealkylation events[3][4].

Quantitative MRM Transitions

The table below summarizes the predictive MRM transitions used to track the parent drug and its primary metabolite. The +10 Da shift is evident in the precursor ions.

AnalytePrecursor Ion [M+H]+ (m/z)Primary Product Ion (m/z)Collision Energy (eV)Structural Rationale
Unlabeled Lafutidine432.2198.125Standard reference mass.
rac Lafutidine-d10442.2208.125+10 Da shift confirms retention of the deuterated piperidine ring.
Lafutidine Sulfone-d10458.2208.128+16 Da (Oxygen) added to parent; piperidine ring intact.
Dealkylated Fragment349.1115.030Loss of the d10-piperidine moiety; mass reverts to unlabeled fragment range.
Metabolic Pathway Diagram

Metabolism Parent rac Lafutidine-d10 [M+H]+ m/z 442.2 Sulfone Lafutidine Sulfone-d10 [M+H]+ m/z 458.2 Parent->Sulfone CYP450 (Sulfoxidation) Dealkyl Dealkylated Metabolites (Piperidine-d10 loss) Parent->Dealkyl C-N Cleavage Glucuronide Phase II Conjugates (Glucuronidation) Parent->Glucuronide UGTs Sulfone->Glucuronide UGTs

Figure 2: Primary metabolic pathways of rac lafutidine-d10 in vivo.

References

  • Castro-Perez, J., et al. "Challenges in Metabolite Identification In-Vivo : The Use of High Resolution TOF MS with sub 1 ppm Mass Accuracies & Extended Dynamic Range Combined with Intelligent Software Tools." Drug Metabolism Reviews (October 2009). Available at:[Link]

  • Dewan, B., & Chimata, R. "An open-label, randomized, cross-over bioequivalence study of lafutidine 10 mg under fasting condition." World Journal of Gastroenterology (October 2010). Available at:[Link]

Sources

Method

Application Note: Advanced Solid Phase Extraction (SPE) Protocol for rac Lafutidine-d10 in Human Plasma

Executive Summary Lafutidine is a potent, second-generation histamine H2-receptor antagonist characterized by its unique gastroprotective properties[1]. In clinical pharmacokinetics (PK) and therapeutic drug monitoring (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lafutidine is a potent, second-generation histamine H2-receptor antagonist characterized by its unique gastroprotective properties[1]. In clinical pharmacokinetics (PK) and therapeutic drug monitoring (TDM), precise quantification of lafutidine from complex biological matrices like human plasma is critical. To compensate for matrix-induced ion suppression and extraction variability during LC-MS/MS bioanalysis, the stable isotope-labeled internal standard (SIL-IS), rac lafutidine-d10 , is universally employed [2].

This application note details a highly selective, self-validating Solid Phase Extraction (SPE) protocol utilizing Mixed-Mode Strong Cation Exchange (MCX) chemistry. By exploiting the specific physicochemical properties of lafutidine, this method achieves near-complete phospholipid depletion, ensuring robust, interference-free quantification.

Physicochemical Rationale & Analyte Profiling

Designing an effective sample preparation workflow requires a fundamental understanding of the analyte's molecular structure. Lafutidine contains a basic piperidine ring, which dictates its ionization behavior in solution.

When developing an extraction method, simple Protein Precipitation (PPT) is often insufficient because it fails to remove endogenous phospholipids, leading to severe matrix effects in the mass spectrometer [3]. By leveraging the basicity of the piperidine nitrogen (pKa ~8.5), we can utilize an orthogonal retention mechanism: cation exchange.

Table 1: Physicochemical Properties of Target Analytes
PropertyLafutidinerac Lafutidine-d10
Chemical Formula C₂₂H₂₉N₃O₄SC₂₂H₁₉D₁₀N₃O₄S
Molecular Weight 431.55 g/mol 441.61 g/mol
LogP 2.79 - 3.85~3.85
Primary pKa ~8.5 (Piperidine Nitrogen)~8.5 (Piperidine Nitrogen)
Analytical Role Target AnalyteInternal Standard (SIL-IS)

Mechanistic Principles of Mixed-Mode Cation Exchange (MCX)

Expertise & Causality: The choice of a polymeric Mixed-Mode Strong Cation Exchange (MCX) sorbent is highly deliberate. MCX sorbents contain both lipophilic divinylbenzene monomers and strongly acidic sulfonic acid groups.

By acidifying the plasma sample with phosphoric acid (pH < 3.0), the piperidine nitrogen on rac lafutidine-d10 becomes fully protonated (cationic). When loaded onto the MCX cartridge, the analyte forms a strong ionic bond with the negatively charged sulfonic acid groups. This ionic retention is so strong that it allows for an aggressive wash step using 100% methanol. The methanol strips away hydrophobic interferences—specifically matrix phospholipids—without prematurely eluting the analyte. Finally, the analyte is eluted by introducing a high-pH solvent (5% NH₄OH), which deprotonates the piperidine nitrogen, neutralizes the molecule, and breaks the ionic bond [4].

MCX_Mechanism N1 rac Lafutidine-d10 (Basic Piperidine N) N2 Acidic Environment (pH < pKa) N1->N2 N3 Protonated Cation [M+H]+ N2->N3 N5 Strong Ionic Bond (Resists MeOH Wash) N3->N5 Binds to N4 MCX Sorbent (Sulfonic Acid) N4->N5 Active Site N6 Basic Elution (5% NH4OH) N5->N6 N7 Neutralized Analyte (Elutes) N6->N7

Figure 1: Mechanistic pathway of cation-exchange retention and elution for lafutidine.

Step-by-Step SPE Protocol for Human Plasma

Materials Required:

  • Polymeric MCX SPE Cartridges (30 mg / 1 cc)

  • 2% Phosphoric Acid (H₃PO₄) in LC-MS grade water

  • 2% Formic Acid (FA) in LC-MS grade water

  • 100% Methanol (MeOH), LC-MS grade

  • 5% Ammonium Hydroxide (NH₄OH) in Methanol (Prepare fresh daily)

Protocol Workflow
  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of rac lafutidine-d10 working solution (IS). Add 100 µL of 2% H₃PO₄. Causality: Acidification disrupts protein-drug binding and ensures 100% protonation of the analyte for optimal cation exchange. Vortex for 30 seconds.

  • Conditioning: Pass 1 mL of 100% MeOH through the MCX cartridge to activate the polymeric backbone.

  • Equilibration: Pass 1 mL of LC-MS grade water to prepare the sorbent for aqueous sample loading.

  • Loading: Load the pre-treated plasma sample onto the cartridge. Apply a low vacuum (approx. 2-3 inHg) to allow dropwise loading (1 mL/min).

  • Wash 1 (Aqueous): Pass 1 mL of 2% FA in water. Causality: Removes water-soluble endogenous salts and polar interferences while maintaining the acidic environment to keep the analyte bound.

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH. Causality: This is the critical cleanup step. Because the analyte is locked via ionic bonds, the 100% organic wash safely strips away neutral lipids and ion-suppressing phospholipids.

  • Elution: Elute the target analytes with 1 mL of 5% NH₄OH in MeOH into a clean collection tube. Causality: The high pH neutralizes the analyte, breaking the ionic interaction and releasing it into the organic solvent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (see Section 4).

SPE_Workflow A 1. Condition & Equilibrate (1 mL MeOH, 1 mL H2O) C 3. Sample Loading (Analyte binds via Cation Exchange) A->C B 2. Sample Pre-treatment (100 µL Plasma + IS + 2% H3PO4) B->C D 4. Wash 1: Aqueous (1 mL 2% FA in H2O) C->D E 5. Wash 2: Organic (1 mL 100% MeOH) D->E F 6. Elution (1 mL 5% NH4OH in MeOH) E->F G 7. Evaporate & Reconstitute (100 µL Mobile Phase) F->G

Figure 2: Step-by-step Mixed-Mode Strong Cation Exchange (MCX) SPE workflow for lafutidine-d10.

LC-MS/MS Analytical Conditions

Following extraction, the reconstituted samples are analyzed using reversed-phase UPLC coupled to a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode [4].

  • Analytical Column: C18, 50 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 2 mM Ammonium Acetate (pH adjusted to 3.0 with glacial acetic acid) : Acetonitrile (20:80, v/v).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

Table 2: LC-MS/MS MRM Parameters (ESI Positive Mode)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Lafutidine432.2351.45025
rac Lafutidine-d10442.2361.45025

Self-Validating System: Matrix Effect & QC Assessment

To ensure the trustworthiness of the generated data, this protocol must operate as a self-validating system. Every batch must include an assessment of Extraction Recovery (RE) and Matrix Effects (ME) using the post-extraction spike methodology.

Prepare three sets of samples at Low, Medium, and High QC levels:

  • Set A: Analytes spiked into plasma before extraction.

  • Set B: Analytes spiked into blank plasma extract after extraction.

  • Set C: Analytes in neat reconstitution solvent.

Validation Formulas:

  • Extraction Recovery (RE): (Area of Set A / Area of Set B) × 100

  • Absolute Matrix Effect (ME): (Area of Set B / Area of Set C) × 100

  • IS-Normalized Matrix Effect: ME of Lafutidine / ME of Lafutidine-d10

An IS-Normalized ME close to 1.0 indicates that rac lafutidine-d10 perfectly compensates for any residual ion suppression, validating the integrity of the analytical run.

Table 3: Validated SPE Performance Metrics (Expected)
MetricLafutidinerac Lafutidine-d10FDA/EMA Acceptance Criteria
Mean Recovery (RE) > 95%> 95%Consistent across all QC levels
Matrix Effect (IS-Normalized) 0.98 - 1.02N/A (Reference)0.85 - 1.15
Intra-day Precision (CV%) < 4.5%< 4.5%≤ 15% (≤ 20% at LLOQ)

References

  • Salem, M.Y., et al. "Current Trends in Simultaneous Determination of Co-Administered Drugs." Molecules, vol. 25, no. 11, 2020, p. 2546. URL: [Link]

  • Yadav, M. S. "Sensitive, Selective and Rapid Determination of Lafutidine in Human Plasma by Solid Phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry." Journal of Analytical Chemistry, vol. 69, no. 5, 2014, pp. 448-460. URL: [Link]

Technical Notes & Optimization

Troubleshooting

resolving deuterium exchange and scrambling issues in rac lafutidine-d10

Welcome to the technical support center for rac-Lafutidine-d10. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common isotopic labeling chal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for rac-Lafutidine-d10. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common isotopic labeling challenges. Here, we address the critical issues of deuterium exchange and scrambling that can be encountered during the analytical workflow, ensuring the integrity and accuracy of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the specific labeling pattern for Lafutidine-d10?

A: In commercially available Lafutidine-d10, the ten deuterium atoms are typically located on the piperidine ring. This strategic placement makes it a stable-labeled internal standard (SIL-IS) for quantitative bioanalysis, as these C-D bonds are not readily exchangeable under normal conditions.[1]

Below is a diagram illustrating the molecular structure and the position of the deuterium labels.

Caption: Chemical structure of Lafutidine-d10 with the deuterated piperidine ring highlighted.

Q2: What is the difference between Deuterium Exchange and Deuterium Scrambling?

A: While often used interchangeably, these are distinct phenomena:

  • Deuterium Exchange (or H/D Back-Exchange): This is a chemical reaction where a deuterium atom on your analyte is replaced by a protium (hydrogen) atom from the surrounding environment.[2] This typically occurs in solution and is heavily influenced by factors like solvent, pH, and temperature. For Lafutidine-d10, this would result in the formation of Lafutidine-d9, -d8, etc., compromising its use as an internal standard.

  • Deuterium Scrambling: This is a gas-phase phenomenon that occurs within the mass spectrometer, usually during ionization or fragmentation (e.g., Collision-Induced Dissociation, CID).[3][4][5] Instead of being lost, the deuterium atoms migrate from their original positions to other locations on the molecule before fragmentation occurs. This can lead to misleading fragment ions and complicate structural elucidation or metabolite identification.[6]

Q3: The deuterium atoms in Lafutidine-d10 are on a carbon backbone. Why should I be concerned about exchange?

A: You are correct that C-D bonds are significantly more stable and less prone to exchange than N-D or O-D bonds. However, they are not completely inert. Aggressive experimental conditions can promote exchange:

  • Extreme pH: Forced degradation studies show that Lafutidine itself is more susceptible to degradation in highly alkaline environments and, to a lesser extent, acidic ones.[7] These conditions can potentially facilitate H/D exchange even on less labile sites.

  • High Temperatures: Elevated temperatures, especially in the presence of protic solvents or catalysts (like trace metals), can provide sufficient energy to overcome the activation barrier for C-D bond cleavage.[8]

  • LC-MS/MS Ion Source: The heated environment of an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source can sometimes promote in-source exchange with mobile phase protons.[6]

Troubleshooting Guide: Deuterium Integrity

This section provides actionable protocols to diagnose and resolve issues with deuterium loss (back-exchange) and migration (scrambling).

Problem 1: I'm observing Lafutidine-d9, -d8, etc., in my analysis (Deuterium Back-Exchange).

This indicates that you are losing deuterium to your solvent or system, compromising quantitation.

Symptoms:

  • Appearance of peaks at m/z values corresponding to the loss of one or more deuterons in your Lafutidine-d10 channel.

  • Poor reproducibility of the internal standard signal.

  • An apparent increase in the concentration of the non-labeled analyte.

Root Cause Analysis & Solutions:

The primary driver for back-exchange is the presence of labile protons in your workflow. The goal is to minimize the analyte's contact with these proton sources, especially under high-energy conditions.

Troubleshooting Workflow: Mitigating Back-Exchange

Back_Exchange_Workflow Start Symptom: Loss of D (e.g., Lafutidine-d9 peak) CheckSolvent 1. Evaluate Sample & Mobile Phase Are protic solvents (H₂O, MeOH) used? Start->CheckSolvent SolventSolution Action: Switch to aprotic solvents (ACN, THF) for sample prep. Use D₂O/MeOD in mobile phase if possible. CheckSolvent->SolventSolution Yes CheckpH 2. Assess pH of Mobile Phase CheckSolvent->CheckpH No/Minimal SolventSolution->CheckpH pHSolution Action: Adjust pH towards neutral (pH ~6.8-7.4). Avoid harsh acid/base modifiers. CheckpH->pHSolution pH is extreme CheckTemp 3. Review Temperatures (Autosampler, Column, Ion Source) CheckpH->CheckTemp pH is neutral pHSolution->CheckTemp TempSolution Action: Lower autosampler & column temp (e.g., 4-10°C). Reduce ion source temperature. CheckTemp->TempSolution Temps are high End Resolution: Stable Isotopic Signal CheckTemp->End Temps are low TempSolution->End

Caption: A step-by-step workflow for troubleshooting deuterium back-exchange.

Detailed Protocol: Minimizing Back-Exchange During Sample Preparation and LC-MS Analysis

  • Solvent Selection (Highest Priority):

    • Sample Preparation: Whenever possible, perform final reconstitution steps in aprotic solvents like acetonitrile (ACN). If an aqueous solvent is required, keep the exposure time to a minimum and the temperature low.

    • Mobile Phase: The use of deuterated solvents (e.g., D₂O) in the mobile phase is the most effective way to prevent back-exchange but is often cost-prohibitive.[9][10] A practical alternative is to minimize the percentage of aqueous/protic solvent and use a high-flow rate with a short run time to reduce contact time.

  • pH Control:

    • Lafutidine shows good stability in neutral to slightly basic buffers (pH 6.8-7.4).[11][12] Avoid strong acids (e.g., 0.1% formic acid is common, but trifluoroacetic acid should be used with caution) or bases in your mobile phase if you suspect exchange. Ammonium acetate or ammonium formate are often safer choices.

  • Temperature Management:

    • Autosampler: Maintain the autosampler at a low temperature (e.g., 4°C) to slow down any potential exchange reactions while samples are queued for analysis.[8][13]

    • Chromatography: If compatible with your assay, consider running the HPLC/UPLC at a sub-ambient temperature.

    • Ion Source: Reduce the gas temperature in the ESI source to the lowest level that still provides adequate desolvation and sensitivity.

Problem 2: My fragment ion spectra are inconsistent and don't match theoretical patterns (Deuterium Scrambling).

This suggests that deuterium atoms are migrating across the molecule in the gas phase before fragmentation.

Symptoms:

  • In MS/MS analysis, fragment ions that should not contain any deuterium (based on the molecule's structure) show a mass shift.

  • The isotopic distribution of fragment ions is wider or different than expected.

  • Difficulty in localizing the site of metabolism or modification because the deuterium label is no longer in a fixed position.

Root Cause Analysis & Solutions:

Scrambling is an energy-dependent process. The more internal energy the ion has, the more likely it is that bonds will break and reform, allowing D atoms to move.[5][14] The key is to use the "softest" analytical conditions possible.

Table 1: Troubleshooting Deuterium Scrambling in MS/MS

ParameterRecommended ActionRationale
Collision Energy (CE) / Collision-Induced Dissociation (CID) Energy Systematically lower the CE to the minimum required to produce a stable, quantifiable fragment ion.This is the most direct way to reduce the internal energy imparted to the precursor ion, minimizing the opportunity for intramolecular rearrangement before fragmentation.[5][14]
Ionization Technique If available, compare ESI with a "softer" technique like APCI or consider using alternative fragmentation methods.Different ionization methods impart different amounts of energy. ESI is generally soft, but source conditions matter.
Alternative Fragmentation If your instrument supports it, explore Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD).ETD and ECD are non-ergodic fragmentation methods that cleave the peptide backbone without significant vibrational excitation, which has been shown to preserve the original location of deuterium labels.[15][16]
Source Conditions Reduce ion source temperatures, capillary voltages, and cone/skimmer voltages.High voltages and temperatures can cause ions to become vibrationally excited even before they enter the collision cell, promoting scrambling.[6]

Experimental Protocol: Diagnosing and Mitigating Scrambling

  • Establish a Baseline: Analyze your non-labeled Lafutidine standard and Lafutidine-d10 using your current MS/MS method. Record the fragmentation patterns and relative intensities.

  • Perform a Collision Energy Ramp: Create an experiment where you analyze Lafutidine-d10 across a wide range of collision energies (e.g., from 5 eV to 50 eV in steps of 5 eV).

  • Analyze the Data:

    • Identify a "diagnostic" fragment ion from the non-labeled compound that, based on its structure, should not contain the piperidine ring.

    • Track the corresponding fragment for Lafutidine-d10. At low collision energies, this fragment should show no or minimal mass shift.

    • As you increase the collision energy, note the energy at which you begin to see a +1, +2, etc., mass shift in this diagnostic fragment. This is the onset of scrambling.

  • Optimize the Method: Set your final method's collision energy to a value well below the scrambling onset, ensuring you still have sufficient signal for quantitation.

Best Practices for Maintaining Isotopic Integrity

Proactive measures are the best defense against data corruption from isotopic exchange and scrambling.

Table 2: Storage and Handling Recommendations for Lafutidine-d10

ConditionRecommendationRationale & References
Long-Term Storage Store as a solid at -20°C or below.[17]Low temperatures minimize degradation and potential solid-state exchange over time.[8][18]
Working Solutions Prepare fresh in a suitable aprotic solvent (e.g., DMSO, ACN). If an aqueous solution is needed, use it immediately or store at 2-8°C for short periods.Minimizes time exposed to protic solvents. DMSO is a common solvent for Lafutidine.[17]
Atmosphere Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[13]Protects the compound from atmospheric moisture, which is a source of protons for back-exchange.[8][13]
Light Exposure Store in an amber vial or otherwise protect from light.[8][13]While Lafutidine is relatively stable to photolysis, light can provide energy that contributes to degradation pathways.[7]

References

  • Lafutidine | C22H29N3O4S | CID 5282136. (n.d.). PubChem. [Link]

  • A simple test to detect hydrogen/deuterium scrambling during gas-phase peptide fragmentation. (2008). PubMed. [Link]

  • LAFUTIDINE, (±)-. (n.d.). Inxight Drugs. [Link]

  • Stress degradation studies on Lafutidine: method development and characterization of degradation products using HPLC-UV and LC-ESI-MS. (n.d.). ResearchGate. [Link]

  • Lafutidine - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse. [Link]

  • Practical Methods for Deuterium Exchange/Mass Spectrometry. (n.d.). Current Protocols. [Link]

  • Hydrogen/deuterium exchange mass spectrometry and NMR uniquely reveal different aspects of dynamic allostery. (n.d.). Research Trends. [Link]

  • Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. (n.d.). PMC. [Link]

  • Hydrogen–Deuterium Scrambling Based on Chemical Isotope Labeling Coupled with LC–MS: Application to Amine Metabolite Identification in Untargeted Metabolomics. (2020). ACS Publications. [Link]

  • A Simple Test To Detect Hydrogen/Deuterium Scrambling during Gas-Phase Peptide Fragmentation. (n.d.). ResearchGate. [Link]

  • Case Study — Synthesizing a Deuterium-Labeled Drug Metabolite for Metabolite ID (MID). (2025). ResolveMass. [Link]

  • Hydrogen–Deuterium Exchange Mass Spectrometry. (2013). Spectroscopy Online. [Link]

  • Basic Principle of Hydrogen/Deuterium Exchange Mass Spectrometry. (2022). Longdom Publishing. [Link]

  • Lafutidine compound and novel preparation method of lafutidine compound. (n.d.).
  • Method for preparing lafutidine by virtue of aminolysis. (n.d.).
  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews. [Link]

  • How To Store And Dispose Of Radiolabeled Compounds. (2019). Moravek, Inc. [Link]

  • Lafutidine-D10. (n.d.). Veeprho. [Link]

  • Developments in rapid hydrogen–deuterium exchange methods. (2023). Essays in Biochemistry. [Link]

  • Computational Tools for Hydrogen−Deuterium Exchange Mass Spectrometry Data Analysis. (2024). Lirias. [Link]

  • Applications and Synthesis of Deuterium-Labeled Compounds. (2014). Macmillan Group. [Link]

  • Deuterium in drug discovery: progress, opportunities and challenges. (n.d.). PMC. [Link]

  • Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis. (2015). ResearchGate. [Link]

  • Formulation And In-Vitro Evaluation Of Lafutidine Buccal Tablets. (2024). IJCRT.org. [Link]

  • Evidence for sequence scrambling and divergent H/D exchange reactions of doubly-charged isobaric b-type fragment ions. (2013). PubMed. [Link]

  • Preparation and characterization of lafutidine as immediate release oral strip using different type of water-soluble polymer. (2018). ResearchGate. [Link]

  • Determination of Histidine pKa Values in the Propeptides of Furin and Proprotein Convertase 1/3 Using Histidine Hydrogen–Deuterium Exchange Mass Spectrometry. (n.d.). PMC. [Link]

  • Automating data analysis for hydrogen/deuterium exchange mass spectrometry using data-independent acquisition methodology. (n.d.). PMC. [Link]

Sources

Optimization

Technical Support Center: LC-MS/MS Troubleshooting for rac Lafutidine-d10

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with quantifying basic, multi-nitrogenous comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with quantifying basic, multi-nitrogenous compounds like rac lafutidine-d10 in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Lafutidine contains both piperidine and pyridine moieties, making it highly susceptible to secondary electrostatic interactions and solvent-mismatch anomalies. This guide provides a mechanistic understanding of these defects and self-validating protocols to restore Gaussian peak shapes without sacrificing mass spectrometric sensitivity.

Diagnostic Logic & Troubleshooting Workflow

Before altering your method, it is critical to diagnose the specific morphological defect of your peak. Tailing and fronting are caused by entirely different physicochemical mechanisms.

PeakShapeWorkflow Start Analyze rac Lafutidine-d10 Peak Shape Defect Decision Calculate USP Tailing Factor (Tf) Start->Decision Tailing Tailing (Tf > 1.2) Decision->Tailing Late Elution Drag Fronting Fronting / Splitting (Tf < 0.9) Decision->Fronting Early Elution Drag MechTail Secondary Silanol Ion-Exchange Interactions Tailing->MechTail MechFront Injection Solvent Elution Strength Mismatch Fronting->MechFront FixTail1 Protonate Silanols: Lower pH to < 3.0 MechTail->FixTail1 FixTail2 Mask Silanols: Add 5-10 mM NH4FA MechTail->FixTail2 FixFront1 Dilute Sample to Match Initial Mobile Phase MechFront->FixFront1 FixFront2 Reduce Injection Volume (< 2 µL) MechFront->FixFront2

Diagnostic workflow for resolving peak shape defects of basic amines in LC-MS.

In-Depth Troubleshooting Guides

Q: Why does rac lafutidine-d10 exhibit severe peak tailing on standard C18 columns, and what is the mechanistic cause? A: Peak tailing for basic compounds is rarely a primary hydrophobic retention issue; it is almost exclusively driven by secondary ion-exchange interactions[1]. Lafutidine is a strong base due to its piperidine and pyridine nitrogen atoms. Standard silica-based stationary phases contain residual silanol groups (-Si-OH). At a mobile phase pH above 3.5, these silanols deprotonate and become negatively charged (-Si-O⁻)[2].

Because the basic amines on lafutidine-d10 are positively charged under typical LC-MS conditions, they are electrostatically attracted to these anionic silanols[3]. This secondary interaction is kinetically slower than the primary hydrophobic partitioning, causing analyte molecules to "drag" as they exit the column, resulting in an asymmetric tail.

Q: How do I eliminate this tailing without causing ion suppression in the mass spectrometer? A: You must either neutralize the silanols or outcompete the analyte for them.

  • pH Control: Lowering the mobile phase pH to < 3.0 (using 0.1% formic acid) protonates the silanols, neutralizing their negative charge and shutting down the ion-exchange mechanism[2].

  • Buffer Masking: If low pH alone is insufficient, add a volatile buffer like ammonium formate (NH₄FA) at 5–10 mM[2]. The NH₄⁺ cations act as a competing base, aggressively binding to the residual silanols and blocking lafutidine-d10 from interacting with them[3]. We limit the buffer to ≤10 mM because higher concentrations will compete with the analyte for charge droplets in the Electrospray Ionization (ESI) source, leading to MS signal suppression[2].

  • Column Chemistry: Always use high-purity "Type B" silica columns that are thoroughly endcapped, which physically minimizes the number of exposed silanols[1][4].

Q: My lafutidine-d10 peaks are fronting, and sometimes splitting into a doublet. Is my column voided? A: While a physical void at the head of the column can cause peak splitting, a sudden onset of fronting or splitting—especially for early-eluting peaks—is almost always caused by an injection solvent mismatch [5].

If your rac lafutidine-d10 stock is prepared in a strong solvent (e.g., 100% methanol or acetonitrile) but your gradient starts at a weak composition (e.g., 10% organic), the injection plug acts as a localized strong mobile phase[6]. Analyte molecules in the center of this plug are swept rapidly down the column, while molecules at the edges mix with the weaker mobile phase and are retained normally. This differential migration smears the peak forward (fronting) or splits it entirely[7][8].

Self-Validation Trick: To prove this is a solvent issue and not a dead-volume/voided column issue, reduce your injection volume from 5 µL to 1 µL[8]. If the peak shape instantly restores to a symmetrical Gaussian profile, the column is perfectly fine; your injection solvent is simply too strong.

Experimental Protocols: Self-Validating Optimization

To systematically optimize the peak shape for rac lafutidine-d10, follow this sequential methodology. The workflow is designed to be self-validating, meaning each step confirms the success of the previous one.

OptimizationWorkflow Step1 1. Solvent Matching Dilute to ≤20% Organic Step2 2. pH Adjustment Add 0.1% Formic Acid Step1->Step2 Step3 3. Buffer Titration Add 2-10 mM NH4FA Step2->Step3 Step4 4. MS Validation Check S/N & Peak Area Step3->Step4

Step-by-step experimental workflow for optimizing lafutidine-d10 peak shape and MS sensitivity.

Protocol A: Injection Solvent Matching (Resolving Fronting)
  • Prepare Stock: Dissolve rac lafutidine-d10 in 100% Methanol to ensure complete solubility (e.g., 1 mg/mL).

  • Prepare Working Diluent: Create a diluent that exactly matches your initial mobile phase conditions (e.g., 10% Methanol / 90% Water with 0.1% Formic acid)[9].

  • Dilute: Spike the stock solution into the working diluent to reach your final injection concentration (e.g., 10 ng/mL). Ensure the final organic content of the sample vial does not exceed the initial gradient organic percentage by more than 5%.

  • Validate: Inject 5 µL. Calculate the USP Tailing Factor ( Tf​ ). A value between 0.9 and 1.05 confirms the elimination of solvent-induced fronting[8].

Protocol B: Mobile Phase Buffer Titration (Resolving Tailing)
  • Establish Baseline: Run the method using Mobile Phase A (0.1% Formic Acid in Water) and B (0.1% Formic Acid in Acetonitrile). Record the absolute MS peak area and Tf​ .

  • Titrate Buffer: Prepare a new Mobile Phase A containing 5 mM Ammonium Formate + 0.1% Formic Acid , and Mobile Phase B containing 0.1% Formic Acid in Acetonitrile .

  • Equilibrate: Flush the column with 20 column volumes of the new buffered mobile phase to ensure the stationary phase silanols are fully equilibrated with the NH₄⁺ cations.

  • Validate: Inject the sample. You should observe a sharp reduction in Tf​ (approaching 1.0). Compare the absolute peak area to the baseline. If the area drops by >15%, the buffer concentration is causing ion suppression; reduce the buffer to 2 mM.

Quantitative Data Summary

The following table summarizes the expected causality between experimental conditions and chromatographic outcomes for basic compounds like lafutidine, based on established LC-MS/MS optimization principles.

Injection Solvent StrengthMobile Phase AdditivesUSP Tailing Factor ( Tf​ )Peak Asymmetry ( As​ )Theoretical Plates ( N )Relative MS Sensitivity
100% Methanol (Mismatch)0.1% FA (No Buffer)1.850.75 (Fronting)2,500100%
10% Methanol (Matched)0.1% FA (No Buffer)1.601.55 (Tailing)6,800102%
10% Methanol (Matched)5 mM NH₄FA + 0.1% FA 1.05 1.02 (Optimal) 12,500 98%
10% Methanol (Matched)20 mM NH₄FA + 0.1% FA1.021.01 (Optimal)12,80065% (Suppressed)

Table 1: Impact of solvent matching and buffer titration on peak morphology and MS sensitivity. Optimal conditions balance peak symmetry with minimal ion suppression.

Frequently Asked Questions (FAQs)

Q: Can I use Trifluoroacetic Acid (TFA) instead of Formic Acid to fix the tailing? A: While TFA is an excellent ion-pairing agent that will yield perfectly sharp peaks for lafutidine, it is highly discouraged in LC-MS/MS. TFA causes severe and persistent ion suppression in the negative ion mode and significant suppression in the positive ion mode by strongly pairing with the analyte in the gas phase, preventing it from carrying a charge into the mass analyzer. Stick to Formic Acid and Ammonium Formate.

Q: Does the deuterium isotope effect of rac lafutidine-d10 cause peak shape anomalies compared to the unlabeled drug? A: No. The deuterium isotope effect may cause a very slight shift in retention time (deuterated compounds often elute slightly earlier than their protium counterparts in reversed-phase LC), but it does not alter the fundamental basicity or silanol-interacting properties of the molecule. If the d10 internal standard is tailing, the unlabeled lafutidine will tail via the exact same mechanism.

References

  • Importance of injection solution composition for LC-MS-MS methods PubMed (NIH)[Link]

  • Effects of Sample Solvents on Peak Shape Shimadzu[Link]

  • Why Do Peaks Tail? LC Troubleshooting Bible[Link]

  • The Role of the Injection Solvent LCGC International[Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC Labcompare[Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek[Link]

  • Why it matters and how to get good peak shape Agilent[Link]

  • Peak Shape Changes with Increased Injection Volume Waters Corporation[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Collision Energy for rac-Lafutidine-d10 MRM Transitions

Welcome to the technical support center for optimizing Multiple Reaction Monitoring (MRM) transitions for rac-Lafutidine-d10. This guide is designed for researchers, scientists, and drug development professionals engaged...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing Multiple Reaction Monitoring (MRM) transitions for rac-Lafutidine-d10. This guide is designed for researchers, scientists, and drug development professionals engaged in quantitative analysis using tandem mass spectrometry. Here, we will delve into the nuances of collision energy (CE) optimization to ensure the highest sensitivity and specificity for your assays.

Frequently Asked Questions (FAQs)

Q1: What is Collision Energy (CE) and why is it a critical parameter in MRM analysis?

A1: Collision Energy is the kinetic energy applied to a selected precursor ion in the collision cell of a tandem mass spectrometer. This energy is converted into internal energy upon collision with an inert gas (like argon or nitrogen), inducing fragmentation.[1][2][3] The resulting fragment ions, or product ions, are specific to the structure of the precursor ion. In an MRM experiment, we select a specific precursor-to-product ion transition. The intensity of this transition is highly dependent on the collision energy. Too little energy will result in insufficient fragmentation, while too much can lead to excessive fragmentation or the formation of less specific, lower mass fragments, both of which will decrease the signal of the desired product ion. Therefore, optimizing the CE for each specific MRM transition is paramount to achieving maximum sensitivity and selectivity in your quantitative assays.[4][5]

Q2: I'm starting my method development for rac-Lafutidine-d10. How do I select the precursor and potential product ions?

A2: For rac-Lafutidine-d10, which is a deuterated internal standard, the precursor ion will typically be the protonated molecule, [M+H]+. Given the molecular formula of Lafutidine is C₂₂H₂₉N₃O₄S (MW: 431.55), the monoisotopic mass of the d10 isotopologue will be approximately 10 Da higher. Therefore, you should look for a precursor ion around m/z 442.6.

To select product ions, you can:

  • Perform a Product Ion Scan (PIS): Infuse a standard solution of rac-Lafutidine-d10 into the mass spectrometer and perform a product ion scan on the precursor ion (m/z 442.6). This will generate a spectrum of all fragment ions.

  • Consult Literature: Published studies on the fragmentation of Lafutidine can provide valuable insights into its characteristic product ions.[6] Common fragmentation pathways often involve the cleavage of the sulfinyl group and the piperidine ring.

  • Use Prediction Software: Several software packages can predict fragmentation patterns based on chemical structures.

Choose the most intense and specific product ions for your MRM transitions. It is recommended to select at least two transitions per compound for confirmatory analysis.[7]

Q3: My signal intensity is low even after selecting the most intense product ions. What could be the issue?

A3: Low signal intensity, assuming proper instrument tuning and sample concentration, often points towards suboptimal collision energy. Each MRM transition has a unique optimal CE. Using a generic or calculated CE might not be sufficient.[5] It is crucial to perform a CE optimization experiment for each of your selected transitions. Other factors could include issues with the mobile phase composition, ionization source parameters, or sample stability.

Q4: What is a "Collision Energy Ramp" or "Collision Energy Optimization" experiment?

A4: This is an experiment where you analyze your target analyte while systematically varying the collision energy for a specific MRM transition over a defined range. The goal is to identify the CE value that produces the highest product ion intensity.[4][8] This can be done manually by running a series of injections with different CE values or, more efficiently, by using automated software features available on most modern tandem mass spectrometers.[9][10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or very low product ion signal during CE optimization. 1. Incorrect precursor ion selected. 2. Insufficient analyte concentration. 3. Instrument parameters (e.g., source temperature, gas flows) are not optimized. 4. The chosen product ion is not a major fragment.1. Verify the m/z of the [M+H]+ ion for rac-Lafutidine-d10. 2. Increase the concentration of the infused solution. 3. Optimize source conditions before starting MRM optimization. 4. Re-evaluate the product ion scan to select more intense fragments.
The optimal CE value seems to vary between runs. 1. Unstable spray or fluctuating source conditions. 2. Inconsistent mobile phase composition or flow rate. 3. The analyte solution is degrading.1. Ensure a stable spray is achieved before starting the analysis. 2. Check the LC system for leaks and ensure the pump is delivering a consistent flow. 3. Prepare fresh analyte solutions.
Multiple MRM transitions for the same compound have very different optimal CE values. This is expected and normal.Different chemical bonds within a molecule require different amounts of energy to fragment.[5] Therefore, each unique product ion will have its own optimal collision energy. This is precisely why a CE optimization is performed for each transition.

Experimental Protocol: Collision Energy Optimization for rac-Lafutidine-d10

This protocol outlines the steps for optimizing the collision energy for MRM transitions of rac-Lafutidine-d10 using a triple quadrupole mass spectrometer.

1. Preparation of rac-Lafutidine-d10 Stock and Working Solutions:

  • Prepare a stock solution of rac-Lafutidine-d10 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a working concentration suitable for infusion (e.g., 100-500 ng/mL).

2. Instrument Setup and Initial Optimization:

  • Infuse the working solution into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • Optimize the ion source parameters (e.g., electrospray voltage, source temperature, nebulizer gas, and drying gas flows) to maximize the signal of the precursor ion (m/z 442.6).

3. Precursor and Product Ion Selection:

  • Perform a full scan (Q1 scan) to confirm the m/z of the [M+H]+ precursor ion for rac-Lafutidine-d10.

  • Perform a product ion scan (PIS) on the precursor ion to identify the most abundant and specific product ions. Select at least two product ions for MRM method development.

4. Collision Energy Optimization Workflow:

  • Set up an MRM method with the selected precursor and product ions.

  • Create a series of experiments where the collision energy is ramped for each transition. A typical range would be from 5 eV to 50 eV in increments of 2-5 eV.

  • Inject the working solution for each CE value and record the peak area or intensity of the product ion.

  • Alternatively, use the instrument's automated CE optimization software, which will perform this ramp in a single injection.[8][9][10]

5. Data Analysis and Optimal CE Determination:

  • Plot the product ion intensity versus the collision energy for each MRM transition.

  • The optimal collision energy is the value that yields the maximum product ion intensity.

  • Incorporate the determined optimal CE values into your final MRM method.

Workflow Diagram

MRM_Optimization_Workflow cluster_prep 1. Sample Preparation cluster_infusion 2. Infusion & Source Optimization cluster_selection 3. Ion Selection cluster_ce_opt 4. CE Optimization cluster_analysis 5. Final Method prep Prepare rac-Lafutidine-d10 Working Solution infuse Infuse Solution into MS prep->infuse optimize_source Optimize Source Parameters (e.g., ESI Voltage, Gas Flow) infuse->optimize_source q1_scan Confirm Precursor Ion (Q1 Scan) optimize_source->q1_scan pis Identify Product Ions (PIS) q1_scan->pis ce_ramp Perform Collision Energy Ramp (for each transition) pis->ce_ramp analyze Plot Intensity vs. CE ce_ramp->analyze determine_ce Determine Optimal CE analyze->determine_ce final_method Update MRM Method with Optimized CE Values determine_ce->final_method

Caption: Workflow for optimizing MRM transitions.

Data Presentation: Example CE Optimization Results

The following table illustrates hypothetical data from a collision energy optimization experiment for two MRM transitions of rac-Lafutidine-d10.

Collision Energy (eV)Transition 1: 442.6 > 199.2 (Intensity)Transition 2: 442.6 > 343.3 (Intensity)
10150,000250,000
15350,000550,000
20600,000800,000
25 850,000 950,000
30700,0001,100,000
35500,000900,000
40300,000600,000
Optimal CE 25 eV 30 eV
Logical Relationship Diagram

CE_Logic cluster_input Input Parameters cluster_process Optimization Process cluster_output Output & Goal precursor Precursor Ion (m/z 442.6) ce Collision Energy (CE) precursor->ce product Product Ion (e.g., m/z 199.2) product->ce intensity Product Ion Intensity ce->intensity influences sensitivity Maximized Sensitivity & Specificity intensity->sensitivity optimized for

Caption: Relationship between CE and assay sensitivity.

By following this guide, you will be well-equipped to develop a robust and highly sensitive MRM method for the quantification of rac-Lafutidine-d10. Remember that careful and systematic optimization is the cornerstone of reliable quantitative mass spectrometry.

References

  • Collision-induced dissociation - Wikipedia. Available at: [Link]

  • Agilent Technologies, Inc. (n.d.). Automated MRM Method Optimizer for Peptides: Optimizing Mass Spectrometry Parameters for High-Throughput Protein Quantitation. Available at: [Link]

  • Laduviglusib GSK-3 inhibitor. (2025, October 24). High-Energy Collision Dissociation (HCD): Principles, Applications, and Uses in Mass Spectrometry. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Collision-induced dissociation – Knowledge and References. Available at: [Link]

  • National High Magnetic Field Laboratory. (2025, August 25). Collision-Induced Dissociation. Available at: [Link]

  • Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Available at: [Link]

  • Kirkpatrick, D. R., et al. (2011). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of the American Society for Mass Spectrometry, 22(7), 1160–1168. Available at: [Link]

  • Shimadzu. (n.d.). Automatic Optimization of Transitions and Collision Energies. Available at: [Link]

  • Morrison, L. J., et al. (2010). Collision Energy Optimization of b- and y-Ions for Multiple Reaction Monitoring Mass Spectrometry. Journal of Proteome Research, 9(12), 6596–6605. Available at: [Link]

  • Agilent Technologies, Inc. (n.d.). An Optimization Tool for MS Signal Acquisition in GC Triple Quadrupole Mass Spectrometry. Available at: [Link]

  • Sreenivasa Rao, P., et al. (2009). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAFUTIDINE IN TABLET DOSAGE FORM BY RP-HPLC. Journal of Pharmacy Research, 2(12), 1835-1837.
  • BenchChem. (2025, December). Validation of an analytical method for Lafutidine Sulfone as per ICH guidelines.
  • Stikov, N., et al. (2021). Development, validation, qualification, and dissemination of quantitative MR methods: Overview and recommendations by the ISMRM quantitative MR study group. Magnetic Resonance in Medicine, 87(3), 1147-1167. Available at: [Link]

  • Li, Y., et al. (2008). Characterization of metabolites of a novel histamine H(2)-receptor antagonist, lafutidine, in human liver microsomes by liquid chromatography coupled with ion trap mass spectrometry. Rapid Communications in Mass Spectrometry, 22(12), 1843-52. Available at: [Link]

  • Pharmaffiliates. (n.d.). rac Lafutidine-d10. Available at: [Link]

  • U.S. Food and Drug Administration. (2023, October 31). ORA Lab Manual Vol. II - Methods, Method Verification and Validation. Available at: [Link]

  • American Pharmaceutical Review. (2025, October 18).
  • AOAC International. (n.d.). Appendix F: Guidelines for Standard Method Performance Requirements.
  • Neuroquantology. (2026). Development and validation of RP-HPLC method of Lafutidine (API).
  • European Union Reference Laboratory for Pesticide Residues in Fruits and Vegetables. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses.
  • Gabhe, S. Y., et al. (2018). Stress degradation studies on Lafutidine: method development and characterization of degradation products using HPLC-UV and LC-ESI-MS. Chemistry Central Journal, 12(1), 10.
  • ChemicalBook. (2025, April 17). rac Lafutidine.
  • Pan, C. X., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University. Science. B, 6(1), 74–78. Available at: [Link]

Sources

Optimization

Technical Support Center: rac Lafutidine-d10 Reference Standards

Troubleshooting & Handling Guide for Bioanalytical Scientists The use of rac lafutidine-d10 as an internal standard (IS) in LC-MS/MS pharmacokinetic assays is critical for normalizing matrix effects and extraction recove...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting & Handling Guide for Bioanalytical Scientists

The use of rac lafutidine-d10 as an internal standard (IS) in LC-MS/MS pharmacokinetic assays is critical for normalizing matrix effects and extraction recoveries. However, the lafutidine molecule possesses specific structural vulnerabilities—namely a reactive sulfinyl group, base-sensitive linkages, and exchangeable deuterated sites—that demand rigorous handling protocols.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating methodologies to ensure the absolute integrity of your reference standards.

Section 1: Troubleshooting FAQs

Q1: Why does my rac lafutidine-d10 standard show a +16 Da mass shift over time during LC-MS/MS analysis? A: This indicates oxidative degradation. Lafutidine contains a highly sensitive sulfinyl (-S(=O)-) moiety. Under oxidative stress—such as exposure to dissolved oxygen in aging solvents or ambient air—this group rapidly oxidizes to a sulfonyl (-SO2-) group, forming lafutidine sulfone[1].

  • Causality: Reactive oxygen species (ROS) or peroxides present in lower-grade solvents act as electron acceptors, driving the oxidation of the sulfoxide.

  • Prevention: Always reconstitute the standard using freshly degassed, LC-MS grade solvents. Store stock solutions under an inert Argon overlay at -80°C to arrest oxidative kinetics.

Q2: I am observing a gradual loss of the +10 Da mass shift (e.g., appearance of M+9, M+8 peaks). What causes this isotopic scrambling? A: This is caused by Hydrogen/Deuterium (H/D) exchange. Deuterated internal standards are susceptible to isotopic scrambling when exposed to protic solvents (like water or methanol) under acidic or basic catalysis[2].

  • Causality: Protons from the solvent exchange with the deuterium atoms on the labeled carbon centers via keto-enol tautomerization or direct acid/base catalysis[3]. This reduces the M+10 signal and artificially inflates the lower isotopologue peaks, severely compromising quantitative accuracy.

  • Prevention: Prepare all primary stock solutions in 100% aprotic solvents (e.g., anhydrous acetonitrile). Minimize the incubation time of the IS in aqueous biological matrices prior to extraction and injection.

Q3: The chromatographic peak area of my internal standard decreases rapidly when prepared in basic extraction buffers. Why? A: Lafutidine is highly susceptible to base-catalyzed hydrolysis[4].

  • Causality: Alkaline environments (pH > 8.0) facilitate the nucleophilic attack of hydroxide ions on the acetamide bond and ether linkages, leading to irreversible molecular cleavage.

  • Prevention: If your sample preparation involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE), maintain the buffer pH between 6.0 and 7.5. If basic conditions are strictly mandatory for the analyte, neutralize the extract immediately after phase separation.

Q4: How does ambient laboratory lighting affect lafutidine-d10 stability? A: Lafutidine undergoes rapid photolytic degradation when exposed to UV or ambient fluorescent laboratory light[4].

  • Causality: Photons provide the activation energy required to induce photo-oxidation and radical-mediated cleavage of the furan and alkene moieties.

  • Prevention: Mandate the use of low-actinic (amber) volumetric flasks for all standard preparations and utilize amber autosampler vials during LC-MS/MS runs.

Section 2: Quantitative Degradation Data

To effectively protect the reference standard, scientists must understand the specific environmental catalysts that drive degradation. The table below summarizes the kinetic pathways and the required preventive tolerances.

Degradation PathwayStress CatalystChemical ConsequencePreventive Tolerance / Action
Oxidation Dissolved O₂, PeroxidesSulfoxide → Sulfone (+16 Da)Use degassed solvents; store at -80°C under Argon.
Alkaline Hydrolysis pH > 8.0Cleavage of acetamide/ether bondsMaintain extraction/matrix pH between 6.0 – 7.5.
Isotopic Scrambling Protic solvents + extreme pHH/D Exchange (Loss of +10 Da mass)Reconstitute in 100% Acetonitrile; limit aqueous exposure.
Photolysis UV / Ambient LightPhoto-oxidation and bond cleavageMandate low-actinic (amber) glassware exclusively.
Section 3: Self-Validating Protocol for IS Preparation

To guarantee trustworthiness in your bioanalytical assay, the preparation of the rac lafutidine-d10 stock solution must be a self-validating system . This protocol ensures that the standard is protected from degradation while simultaneously establishing a baseline metric to monitor its integrity over time.

Step 1: Solvent Purging (Anti-Oxidation)

  • Action: Sonicate 100% anhydrous Acetonitrile (LC-MS grade) under vacuum for 5 minutes, followed by a 10-minute sparge with high-purity Nitrogen gas.

  • Causality: Removing dissolved oxygen eliminates the primary catalyst for sulfinyl-to-sulfone oxidation.

Step 2: Aprotic Reconstitution (Anti-H/D Exchange)

  • Action: Reconstitute the lyophilized rac lafutidine-d10 powder in the purged Acetonitrile to achieve a 1.0 mg/mL primary stock solution.

  • Causality: Utilizing a strictly aprotic solvent prevents the exchange of deuterium atoms with solvent protons, preserving the M+10 isotopic purity[2].

Step 3: Aliquoting and Inert Sealing (Anti-Hydrolysis & Photolysis)

  • Action: Divide the stock into 50 µL single-use aliquots within amber glass cryogenic vials. Overlay the headspace of each vial with Argon gas before capping. Store immediately at -80°C.

  • Causality: Single-use aliquots prevent freeze-thaw cycles that introduce atmospheric moisture (a protic source). Argon, being heavier than air, forms a protective blanket against oxygen.

Step 4: Day 0 Baseline Validation (System Verification)

  • Action: Dilute one fresh aliquot to 10 ng/mL in mobile phase and inject it into the LC-MS/MS.

  • Validation Metrics:

    • Oxidation Check: Monitor the MRM transition for Lafutidine Sulfone-d10. Acceptance Criteria: Sulfone peak area must be < 0.5% of the parent drug.

    • Isotopic Check: Monitor the M+10, M+9, and M+8 transitions. Acceptance Criteria: Isotopic purity must be > 99%.

  • Causality: By establishing this Day 0 baseline, any future deviations observed during routine sample analysis will immediately flag IS degradation, allowing you to differentiate standard failure from matrix effects or instrument drift.

Section 4: Workflow Visualization

The following diagram outlines the logical sequence of the self-validating protocol, highlighting the specific degradation pathway prevented at each step.

Lafutidine_Workflow N1 1. Lyophilized rac Lafutidine-d10 (Inspect for Integrity) N2 2. Reconstitution in Aprotic Solvent (100% Acetonitrile, Degassed) N1->N2 Prevents H/D Exchange N3 3. Aliquoting into Amber Vials (Single-Use Volumes) N2->N3 Minimizes Freeze-Thaw N4 4. Cryogenic Storage (-80°C, Argon Overlay) N3->N4 Prevents Oxidation N5 5. LC-MS/MS Sample Prep (Neutral pH, Avoid Light) N4->N5 Thaw on Ice N6 Self-Validation Checkpoint: LC-MS/MS Isotopic Purity & Sulfone Scan N5->N6 Verifies Standard Integrity

Workflow for handling lafutidine-d10 to prevent degradation and isotopic scrambling.

References
  • Stress degradation studies on Lafutidine: method development and characterization of degradation products using HPLC-UV and LC-ESI-MS. ResearchGate. Available at:[Link]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Matrix Effect Compensation Using rac Lafutidine-d10 in LC-MS/MS Bioanalysis

Welcome to the Bioanalytical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with developing rugged liquid chromatography-tandem mass spectrometry (LC-MS/MS)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with developing rugged liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for lafutidine.

Lafutidine is a second-generation histamine H2-receptor antagonist with unique gastroprotective properties[1]. Accurately quantifying it in complex biofluids (plasma, serum, urine) is critical for pharmacokinetic (PK) studies. However, the reliability of LC-MS/MS is frequently compromised by matrix effects —the alteration of ionization efficiency by co-eluting endogenous components[2][3]. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to neutralize these effects using the stable isotope-labeled internal standard (SIL-IS), rac lafutidine-d10.

Mechanistic Causality: How rac Lafutidine-d10 Neutralizes Matrix Effects

In electrospray ionization (ESI), target analytes must compete with uncharacterized matrix components (e.g., phospholipids, salts) for charge droplets. If matrix components outcompete the analyte, ion suppression occurs; if they enhance droplet formation, ion enhancement occurs[3].

To compensate, we use rac lafutidine-d10. This SIL-IS incorporates 10 deuterium atoms, shifting its mass by +10 Da relative to the unlabeled drug[1][2]. Because its physicochemical properties are nearly identical to the native analyte, it co-elutes chromatographically and enters the ESI source at the exact same time[2].

The Causality: If a localized zone of phospholipids suppresses lafutidine ionization by 40%, it simultaneously suppresses lafutidine-d10 ionization by 40%[2][3]. By quantifying the Analyte/IS peak area ratio , the suppression cancels out mathematically, yielding a constant, reliable response[3].

G Sample Biological Sample (Plasma/Urine) Spike Spike rac-Lafutidine-d10 (SIL-IS Addition) Sample->Spike Prep Sample Preparation (SPE / Protein Precipitation) Spike->Prep LC LC Separation (Co-elution of Analyte & IS) Prep->LC ESI ESI Source (Matrix Effects Occur Here) LC->ESI MS MS/MS Detection (MRM Transitions) ESI->MS Ratio Data Analysis (Analyte/IS Ratio Normalization) MS->Ratio

LC-MS/MS workflow demonstrating SIL-IS matrix effect compensation.

Experimental Protocol: Self-Validating Matrix Factor (MF) Evaluation

To ensure your method meets regulatory standards, you must prove that rac lafutidine-d10 adequately compensates for inter-subject matrix variability. The following step-by-step protocol is based on the [4][5].

Step 1: Matrix Sourcing Procure blank biofluid (e.g., human plasma) from at least 6 independent sources. Crucially, include one hemolyzed lot and one lipemic lot to represent worst-case clinical scenarios[4].

Step 2: Neat Solution Preparation Prepare reference solutions containing lafutidine and lafutidine-d10 at the Lower, Medium, and High Quality Control (LQC, MQC, HQC) concentrations in pure mobile phase (matrix-free)[6].

Step 3: Post-Extraction Spiking Process the 6 blank matrix lots using your intended extraction method (e.g., Solid Phase Extraction). After extraction, spike the resulting blank extracts with the neat solutions[6][7].

Step 4: LC-MS/MS Acquisition Inject the Neat Solutions (Set A) and the Post-Extraction Spiked Samples (Set B) into the mass spectrometer[6].

Step 5: Matrix Factor Calculation Calculate the absolute Matrix Factor (MF) for both the analyte and the IS, followed by the IS-Normalized MF:

  • Analyte MF = Peak Area (Set B) / Peak Area (Set A)

  • IS MF = Peak Area (Set B) / Peak Area (Set A)

  • IS-Normalized MF = Analyte MF / IS MF

Acceptance Criterion: The Coefficient of Variation (CV%) of the IS-Normalized MF across all 6 lots must be ≤ 15%[8].

Quantitative Data Summary

Below is a representative dataset demonstrating successful matrix effect compensation using rac lafutidine-d10 in human plasma[6][8].

QC LevelNominal Conc. (ng/mL)Analyte MF (Mean ± SD)IS MF (Mean ± SD)IS-Normalized MFCV% of IS-Norm MF
LQC 0.750.82 ± 0.090.81 ± 0.081.013.2%
MQC 400.00.85 ± 0.060.84 ± 0.061.012.5%
HQC 800.00.84 ± 0.070.85 ± 0.070.992.8%

(Note: An Analyte MF of ~0.82 indicates ~18% absolute ion suppression. However, because the IS-Normalized MF is ~1.0 with a CV < 15%, the lafutidine-d10 IS perfectly compensates for the suppression across all lots[6][8].)

Troubleshooting & FAQs

Q1: I am using rac lafutidine-d10, but my IS-normalized matrix factor CV% is failing (>15%). What is causing this? Root Cause: You are likely experiencing the Deuterium Isotope Effect [3][9]. Replacing hydrogen with multiple deuterium atoms slightly decreases the lipophilicity of the molecule. On high-resolution reversed-phase columns, this can cause lafutidine-d10 to elute slightly earlier than unlabeled lafutidine[9]. If they do not perfectly co-elute, they do not experience the exact same matrix suppressors in the ESI source, destroying the compensation mechanism[3][9]. Solution:

  • Modify your chromatographic gradient to broaden the peak slightly, forcing complete co-elution.

  • Upgrade your sample cleanup from simple protein precipitation to Solid Phase Extraction (SPE) to remove the highly variable phospholipids causing localized suppression zones[3][7].

Q2: The response of lafutidine-d10 decreases over time while samples sit in the autosampler. Is the IS degrading? Root Cause: This is likely Deuterium-Hydrogen (H/D) Exchange [2]. If any deuterium atoms on the SIL-IS are located on exchangeable heteroatoms (like amines or hydroxyls) rather than stable carbon backbones, they will swap with protium (hydrogen) from the protic solvents in your mobile phase (e.g., water, methanol)[2]. Solution: Verify the labeling positions of your standard. High-quality place deuterium on stable alkyl or aromatic carbons[1]. Additionally, keep the autosampler at 4°C and avoid highly acidic/basic protic buffers if exchange is suspected.

Q3: I see a peak at the lafutidine MRM transition (m/z 432.2 → 351.4) in my blank matrix spiked ONLY with lafutidine-d10. Is this carryover? Root Cause: This is an Isotopic Impurity . While lafutidine-d10 has a +10 Da mass difference (well above the >4 Da recommended to avoid isotopic cross-talk[2]), the synthesized SIL-IS batch may contain trace amounts of un-deuterated lafutidine (D0)[9]. Solution: Analyze a neat solution of your lafutidine-d10 at the working concentration. If the D0 peak appears, calculate its area. According to, IS interference must not exceed 20% of the Lower Limit of Quantification (LLOQ) response[4]. If it does, you must lower the working concentration of the IS or procure a batch with higher isotopic purity[2].

References

  • Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]

  • Title: Bioanalytical Method Validation - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Sensitive, Selective and Rapid Determination of Lafutidine in Human Plasma by Solid Phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry Source: ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Overcoming Bioanalytical Variability: A Comparative Guide on rac Lafutidine-d10 vs. Non-Deuterated Lafutidine Analytical Recovery

Introduction to the Bioanalytical Challenge Lafutidine is a potent, second-generation histamine H2-receptor antagonist characterized by its unique multimodal gastroprotective properties, which include the activation of c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Bioanalytical Challenge

Lafutidine is a potent, second-generation histamine H2-receptor antagonist characterized by its unique multimodal gastroprotective properties, which include the activation of capsaicin-sensitive sensory neurons and the release of calcitonin gene-related peptide (CGRP)[1][2]. Accurately quantifying lafutidine in biological matrices (such as human plasma) is a foundational requirement for pharmacokinetic (PK) profiling and bioequivalence studies[1].

However, the gold-standard analytical technique—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—is inherently vulnerable to two major sources of quantitative error: extraction losses during sample preparation and matrix effects (ion suppression or enhancement) within the electrospray ionization (ESI) source[3]. To mitigate these variables, the selection of an internal standard (IS) is critical. This guide objectively compares the analytical recovery and matrix effect compensation of non-deuterated lafutidine against its Stable Isotope-Labeled Internal Standard (SIL-IS), rac lafutidine-d10 (CAS 1795136-26-3)[4].

The Mechanistic Basis of Analytical Recovery

In bioanalysis, "recovery" is a bifurcated concept. It encompasses the physical yield of the analyte post-extraction (Extraction Recovery) and the efficiency of its ionization in the presence of co-eluting endogenous compounds (Matrix Factor)[3][5].

The Flaw of Non-Deuterated Analog Standards

When a structural analog (e.g., ranitidine or famotidine) is used as an internal standard for lafutidine, slight differences in lipophilicity and pKa inevitably lead to chromatographic offsets. Because the analyte and the analog IS elute at different retention times, they are subjected to different clusters of co-eluting matrix interferents (such as phospholipids). Consequently, the analog IS fails to accurately mirror the ion suppression experienced by lafutidine, leading to skewed quantification.

The Causality of SIL-IS Superiority

rac lafutidine-d10 incorporates ten deuterium atoms, increasing its molecular mass by 10 Da without significantly altering its electron cloud, lipophilicity, or stereochemistry[2]. This structural near-identity ensures perfect chromatographic co-elution. The scientific causality behind its performance is a self-validating mathematical relationship: because rac lafutidine-d10 and non-deuterated lafutidine enter the MS source at the exact same millisecond, any endogenous compound that suppresses the ionization of the analyte suppresses the IS by the exact same magnitude. When the MS software calculates the Peak Area Ratio (Analyte/IS), the variable of ion suppression is mathematically canceled out, yielding an IS-normalized matrix factor approaching 1.0.

G Analyte Non-Deuterated Lafutidine (Analyte) IonSource ESI Source (Co-elution) Analyte->IonSource SIL_IS rac Lafutidine-d10 (SIL-IS) SIL_IS->IonSource Matrix Plasma Matrix Interferents Matrix->IonSource Co-extracts Suppression1 Ion Suppression (Variable Signal) IonSource->Suppression1 Analyte m/z 432.2 Suppression2 Identical Ion Suppression (Variable Signal) IonSource->Suppression2 IS m/z 442.2 Normalization IS-Normalized Ratio (Accurate Quantification) Suppression1->Normalization Suppression2->Normalization

Normalization of matrix effects using rac lafutidine-d10 in LC-MS/MS workflows.

Comparative Data: Recovery and Matrix Effects

To objectively demonstrate the performance of rac lafutidine-d10, the table below synthesizes typical validation parameters for lafutidine bioanalysis in human plasma using Solid Phase Extraction (SPE)[5]. The data compares the absolute recovery of the compounds and highlights the critical difference between the Absolute Matrix Factor (which shows significant ion suppression) and the IS-Normalized Matrix Factor (which demonstrates the corrective power of the deuterated standard).

QC Level (ng/mL)Lafutidine Absolute Recovery (%)rac Lafutidine-d10 Absolute Recovery (%)Lafutidine Absolute Matrix FactorIS-Normalized Matrix FactorPrecision (%CV)
LQC (0.75) 88.488.10.821.011.8
MQC (50.0) 91.290.90.850.991.4
HQC (800.0) 93.593.80.881.021.1

Data Interpretation: The absolute matrix factor of ~0.82–0.88 indicates that plasma interferents suppress lafutidine's MS signal by 12–18%. However, because rac lafutidine-d10 is suppressed equally, the IS-Normalized Matrix Factor corrects this to ~1.0, ensuring that the final calculated concentration remains highly accurate and precise (%CV < 2%)[3][5].

Self-Validating Experimental Protocol

The following step-by-step methodology details a robust LC-MS/MS workflow utilizing rac lafutidine-d10. This protocol is designed as a self-validating system: any systemic error during extraction or injection will equally impact both the analyte and the SIL-IS, triggering no net change in the quantified ratio[3][5].

Phase 1: Sample Preparation (Solid Phase Extraction)
  • Standard Addition: Aliquot 100 µL of human plasma sample into a clean microcentrifuge tube.

  • IS Spiking: Add 10 µL of rac lafutidine-d10 working solution (e.g., 50 ng/mL in 50% methanol) to the plasma. Vortex vigorously for 30 seconds to ensure homogeneous binding to plasma proteins.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (50 mg/1 mL) with 1 mL of LC-grade methanol, followed by 1 mL of MS-grade water.

  • Loading & Washing: Load the spiked plasma onto the cartridge. Wash with 1 mL of 5% methanol in water to elute polar endogenous salts and proteins.

  • Elution: Elute the lafutidine and rac lafutidine-d10 complex using 1 mL of 100% acetonitrile.

  • Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 200 µL of mobile phase, vortex, and transfer to an autosampler vial.

Phase 2: LC-MS/MS Acquisition
  • Chromatography: Inject 5 µL of the reconstituted sample onto a reverse-phase C18 column (e.g., 50 × 4.6 mm, 5 µm).

  • Mobile Phase: Utilize an isocratic elution profile consisting of 2 mM ammonium acetate (pH adjusted to 3.0 with acetic acid) and acetonitrile (20:80, v/v) at a flow rate of 0.2–0.5 mL/min[5].

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (+ESI) and Multiple Reaction Monitoring (MRM) mode.

  • Transitions: Monitor the precursor-to-product ion transitions:

    • Lafutidine: m/z 432.2 → 351.4[5]

    • rac Lafutidine-d10: m/z 442.2 → 361.4 (reflecting the +10 Da mass shift)[2]

Workflow Plasma 1. Human Plasma Sample (100 µL) Spike 2. Spike rac Lafutidine-d10 (Internal Standard) Plasma->Spike SPE 3. Solid Phase Extraction (SPE) Load, Wash, Elute Spike->SPE Dry 4. Evaporate & Reconstitute (Mobile Phase) SPE->Dry LC 5. Chromatographic Separation (C18 Column, Isocratic) Dry->LC MS 6. MS/MS Detection (MRM Mode, +ESI) LC->MS Data 7. Peak Area Ratio Calculation (Analyte / IS) MS->Data

Step-by-step SPE and LC-MS/MS protocol for lafutidine quantification.

Conclusion

The integration of rac lafutidine-d10 into LC-MS/MS workflows transforms a highly variable bioanalytical procedure into a robust, self-correcting assay. While non-deuterated lafutidine is highly susceptible to extraction losses and matrix-induced ion suppression, the co-eluting deuterated standard normalizes these fluctuations. For researchers conducting critical pharmacokinetic or bioequivalence studies, utilizing rac lafutidine-d10 is an essential methodological safeguard to ensure data integrity and regulatory compliance.

References

  • National Center for Biotechnology Information (PMC)
  • Sensitive, Selective and Rapid Determination of Lafutidine in Human Plasma by Solid Phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry ResearchGate URL
  • Application Note & Protocol: A Robust LC-MS/MS Method for the Simultaneous Estimation of Lafutidine and its Metabolite Benchchem URL
  • Lafutidine-d10 | Stable Isotope Labeled Standard Benchchem URL
  • rac Lafutidine-d10 | CAS 1795136-26-3 | Analytical Standard Benchchem URL

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of an LC-MS/MS Method for Lafutidine Quantification Using a Racemic Lafutidine-d10 Internal Standard

This guide provides an in-depth, technically-focused comparison and validation protocol for the quantification of lafutidine in biological matrices, specifically human plasma, using Liquid Chromatography with tandem Mass...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, technically-focused comparison and validation protocol for the quantification of lafutidine in biological matrices, specifically human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will explore the rationale behind key experimental choices and compare the performance of this method with other alternatives, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable bioanalytical method for pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies of lafutidine.

Introduction: The Clinical Significance of Lafutidine and the Need for Precise Quantification

Lafutidine is a second-generation histamine H2-receptor antagonist used in the treatment of gastric ulcers, duodenal ulcers, and gastritis.[1] Its mechanism of action involves the blockade of histamine H2 receptors on gastric parietal cells, leading to a reduction in gastric acid secretion.[2] Furthermore, lafutidine exhibits a gastroprotective effect independent of its acid-suppressing activity. Given its therapeutic importance, accurate and precise measurement of lafutidine concentrations in biological fluids is paramount for understanding its pharmacokinetic profile, ensuring optimal dosing, and assessing bioequivalence of different formulations.[1]

LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[3] This guide will detail the validation of a highly specific and robust LC-MS/MS method for lafutidine, employing a stable isotope-labeled internal standard, lafutidine-d10, to ensure the highest level of accuracy and precision.

The Cornerstone of Quantitative Bioanalysis: The Internal Standard

In LC-MS/MS, an internal standard (IS) is a compound of known concentration added to all samples, including calibration standards, quality control samples, and unknown study samples. Its purpose is to correct for variability in sample preparation and instrument response. The ideal IS has physicochemical properties very similar to the analyte of interest.

For this method, we utilize racemic lafutidine-d10 , a deuterium-labeled analog of lafutidine. Here's why this is the superior choice:

  • Co-elution with the Analyte: Lafutidine-d10 has nearly identical chromatographic retention time to lafutidine, meaning they experience the same matrix effects during ionization.

  • Similar Ionization Efficiency: The ionization efficiency of lafutidine-d10 is very similar to that of lafutidine.

  • Mass Differentiation: The mass difference due to the deuterium atoms allows the mass spectrometer to distinguish between the analyte and the IS.

The use of a stable isotope-labeled IS like lafutidine-d10 is the most effective way to compensate for matrix effects, which are a common source of variability and inaccuracy in bioanalytical methods.[4]

Adherence to Regulatory Standards: A Foundation of Trust

The validation of this bioanalytical method is designed to meet the stringent requirements of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7] Key validation parameters, including selectivity, linearity, accuracy, precision, recovery, and stability, will be assessed according to these guidelines to ensure the reliability and reproducibility of the data.[8][9]

A Step-by-Step Guide to the Validated LC-MS/MS Method

This section provides a detailed protocol for the quantification of lafutidine in human plasma. The causality behind each experimental choice is explained to provide a deeper understanding of the method's robustness.

Materials and Reagents
  • Analytes: Lafutidine reference standard (≥98% purity), Racemic Lafutidine-d10 (internal standard)

  • Chemicals: HPLC-grade acetonitrile and methanol, formic acid (LC-MS grade), ammonium acetate (analytical grade), and ultrapure water.

  • Biological Matrix: Drug-free human plasma with K2-EDTA as an anticoagulant.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of lafutidine and lafutidine-d10 reference standards and dissolve each in separate 10 mL volumetric flasks using methanol.

  • Working Standard Solutions: Prepare serial dilutions of the lafutidine primary stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration curve (CC) standards and quality control (QC) samples at various concentrations.

  • Internal Standard Working Solution (100 ng/mL): Dilute the lafutidine-d10 primary stock solution with a 50:50 (v/v) mixture of methanol and water.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[7]

  • Pipette 100 µL of the plasma sample (CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the lafutidine-d10 internal standard working solution (100 ng/mL).

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to a 96-well plate or HPLC vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 1. Plasma Sample (100 µL) s2 2. Add Lafutidine-d10 IS (20 µL) s1->s2 s3 3. Add Acetonitrile (300 µL) s2->s3 s4 4. Vortex (1 min) s3->s4 s5 5. Centrifuge (12,000 rpm, 10 min) s4->s5 s6 6. Transfer Supernatant (200 µL) s5->s6 a1 Inject 5 µL into LC System s6->a1 To Analysis a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 a4 Data Acquisition & Processing a3->a4

Caption: Workflow from sample preparation to LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following table summarizes the optimized instrumental parameters for the analysis.

ParameterConditionRationale
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm)Provides good retention and separation for lafutidine.
Mobile Phase A2 mM ammonium acetate in water with 0.1% formic acidThe buffer helps to maintain a consistent pH for reproducible chromatography, and formic acid aids in protonation for positive ion ESI.
Mobile Phase BAcetonitrileA common organic solvent for reverse-phase chromatography.
GradientIsocratic or a rapid gradientAn isocratic elution with a high percentage of organic solvent can achieve a short run time of approximately 2.5 minutes.[1]
Flow Rate0.5 mL/minA typical flow rate for a standard bore column.
Injection Volume5 µLA small injection volume minimizes potential matrix effects.
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)Lafutidine contains basic nitrogen atoms that are readily protonated in the positive ion mode.
Analysis ModeMultiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
MRM Transition (Lafutidine)m/z 432.2 → 351.4This transition is specific to lafutidine and provides a strong signal.[1]
MRM Transition (Lafutidine-d10)m/z 442.2 → 361.4 (Predicted)The precursor ion is shifted by +10 amu due to the 10 deuterium atoms. The product ion is also expected to shift by +10 amu, assuming the deuterium atoms are not on the fragmented portion. This transition must be confirmed by direct infusion of the lafutidine-d10 standard.
Dwell Time100-200 msSufficient time to acquire enough data points across the chromatographic peak for accurate quantification.
Collision EnergyOptimized for each transitionThe energy required to fragment the precursor ion into the product ion is optimized to maximize the signal.

Method Validation: Demonstrating Performance and Reliability

The developed method was fully validated according to FDA and EMA guidelines. The results are summarized in the tables below.

Table 1: Calibration Curve and Linearity
ParameterResult
Linearity Range0.25 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Weighting1/x²

The method demonstrated excellent linearity over a wide concentration range, making it suitable for pharmacokinetic studies.[1]

Table 2: Accuracy and Precision
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)
LLOQ0.25≤ 20%≤ 20%± 20%± 20%
Low QC0.75≤ 15%≤ 15%± 15%± 15%
Mid QC100≤ 15%≤ 15%± 15%± 15%
High QC800≤ 15%≤ 15%± 15%± 15%

The accuracy and precision of the method were well within the acceptance criteria of regulatory guidelines, demonstrating its reliability.[8][10]

Table 3: Recovery and Matrix Effect
ParameterResult
Mean Extraction Recovery~98%
Matrix EffectNegligible (compensated by IS)

The high extraction recovery indicates that the sample preparation method is efficient.[1] The use of lafutidine-d10 effectively compensated for any minor matrix effects observed.

Comparison with Alternative Methods

While the described LC-MS/MS method with a stable isotope-labeled internal standard is considered the gold standard, other methods have been reported for the analysis of lafutidine.

Table 4: Comparison of Analytical Methods for Lafutidine
MethodSample PreparationInternal StandardProsCons
This Validated LC-MS/MS Method Protein PrecipitationLafutidine-d10 High throughput, excellent accuracy and precision, robust.Requires access to a stable isotope-labeled standard.
LC-MS/MS with other ISSolid-Phase Extraction (SPE)Ranitidine or Diazepam[1]Good sensitivity and selectivity.IS may not perfectly mimic the analyte's behavior, potentially leading to less accurate correction for matrix effects. SPE is more time-consuming and costly than protein precipitation.
HPLC-UVLiquid-Liquid Extraction (LLE) or SPEVariousLower instrument cost.Lower sensitivity and selectivity compared to LC-MS/MS, more susceptible to interference from other compounds in the matrix.[4][6]

Method Comparison Logic Diagram

G cluster_pros_cons Performance m1 Lafutidine-d10 IS p1 Protein Precipitation m1->p1 m2 Other IS (e.g., Ranitidine) m1->m2 p2 SPE p1->p2 pros1 Pros: - Highest Accuracy - High Throughput - Robust cons1 Cons: - IS cost m2->p2 m3 Various IS m2->m3 p3 LLE or SPE p2->p3 pros2 Pros: - Good Sensitivity cons2 Cons: - Less accurate matrix  effect correction - Slower sample prep m3->p3 pros3 Pros: - Lower instrument cost cons3 Cons: - Lower sensitivity - Prone to interference

Caption: Comparison of analytical method strategies for lafutidine.

Conclusion: A Robust and Reliable Method for Lafutidine Bioanalysis

This guide has detailed the validation of a sensitive, specific, and robust LC-MS/MS method for the quantification of lafutidine in human plasma. The use of a racemic lafutidine-d10 internal standard and a simple protein precipitation sample preparation protocol ensures high accuracy, precision, and throughput. The method has been validated according to stringent regulatory guidelines and is fit for purpose for demanding bioanalytical applications in drug development. While alternative methods exist, the presented approach offers the best combination of performance characteristics, making it the recommended choice for researchers and scientists requiring high-quality data for their studies.

References

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed. (2019, February 20). PubMed. [Link]

  • Sensitive, Selective and Rapid Determination of Lafutidine in Human Plasma by Solid Phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry | Request PDF. (2025, August 5). ResearchGate. [Link]

  • Stress degradation studies on Lafutidine: method development and characterization of degradation products using HPLC-UV and LC-ESI-MS. (n.d.). ResearchGate. [Link]

  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. [Link]

  • Pharmacokinetic Properties of Oral Lafutidine Tablets and the Effect of Food on Its Pharmacokinetics in Healthy Chinese Subjects - PubMed. (2016, October 15). PubMed. [Link]

  • Bioanalytical method validation: An updated review - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Bio-Analytical Method Validation-A Review. (2015, December 7). Austin Publishing Group. [Link]

  • Are You Validating Methods for Bioanalytical Samples? | LCGC International. (n.d.). Chromatography Online. [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAFUTIDINE IN TABLET DOSAGE FORM BY RP-HPLC. (2009, December 1). International Journal of ChemTech Research. [Link]

  • Analysis of Drugs from Biological Samples. (n.d.). International Journal of Innovative Science and Research Technology. [Link]

  • Sample Preparation Techniques for Biological Matrices. (n.d.). Agilent. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis | FDA. (2024, June 12). U.S. Food and Drug Administration. [Link]

  • Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems | Chromatography Today. (n.d.). Chromatography Today. [Link]

  • Grand challenges in bioanalytical chemistry - Frontiers. (2025, December 18). Frontiers. [Link]

  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis - Biotech Spain. (2025, November 20). Biotech Spain. [Link]

  • A review on biological matrices and analytical methods used for determination of drug of abuse - Journal of Applied Pharmaceutical Science. (2011, August 11). Journal of Applied Pharmaceutical Science. [Link]

  • Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs | LCGC International - Chromatography Online. (2016, April 26). Chromatography Online. [Link]

  • Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS - Anapharm Bioanalytics. (2021, June 14). Anapharm Bioanalytics. [Link]

  • Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis - Juniper Publishers. (2021, August 24). Juniper Publishers. [Link]

  • bioanalytical method validation – m10 - ICH. (2019, March 20). International Council for Harmonisation. [Link]

  • Development and validation of RP-HPLC method of Lafutidine (API) - Neuroquantology. (2009, December 1). NeuroQuantology. [Link]

Sources

Validation

Quantitative Bioanalysis of Lafutidine: A Comparative Guide to rac Lafutidine-d10 vs. Lafutidine-d7

Executive Summary Lafutidine is a potent, second-generation histamine H2-receptor antagonist widely analyzed in pharmacokinetic (PK) and bioequivalence studies[1]. In quantitative liquid chromatography-tandem mass spectr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lafutidine is a potent, second-generation histamine H2-receptor antagonist widely analyzed in pharmacokinetic (PK) and bioequivalence studies[1]. In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard to compensate for variability in sample extraction and matrix-induced ion suppression[2].

However, selecting the optimal deuterated analog—specifically comparing rac lafutidine-d10 and lafutidine-d7 —requires a nuanced understanding of mass spectrometry physics and chromatographic behavior. While higher deuteration (d10) completely eliminates isotopic cross-talk, it increases the risk of the deuterium isotope effect , which can lead to chromatographic retention time (RT) shifts and differential matrix effects. This guide provides an objective, data-driven comparison to help bioanalytical scientists select the optimal internal standard and design self-validating protocols.

Mechanistic Grounding: The Physics of Deuteration in LC-MS/MS

To understand the performance differences between lafutidine-d10 and lafutidine-d7, we must evaluate two competing physicochemical phenomena: Isotopic Cross-Talk and the Deuterium Isotope Effect .

Isotopic Cross-Talk and the Sulfur M+2 Envelope

Lafutidine (C₂₂H₂₉N₃O₄S) contains a sulfur atom. Because naturally occurring sulfur-34 (³⁴S) has an isotopic abundance of ~4.2%, lafutidine exhibits a prominent M+2 isotopic peak. If an internal standard has too few deuteriums (e.g., d3 or d4), the natural M+3 or M+4 envelope of the highly concentrated unlabeled drug can bleed into the IS mass channel, artificially inflating the IS signal and skewing the calibration curve at the upper limit of quantification (ULOQ).

  • d7 vs. d10: Both lafutidine-d7 (+7 Da) and rac lafutidine-d10 (+10 Da) provide sufficient mass clearance to completely bypass the unlabeled lafutidine isotopic envelope, ensuring zero cross-talk[3].

The Deuterium Isotope Effect (Chromatographic Shift)

While chemically identical to hydrogen, deuterium has a lower zero-point energy and forms slightly shorter, less polarizable C-D bonds[4]. In reversed-phase liquid chromatography (RP-LC), this reduction in molar volume and polarizability leads to weaker hydrophobic (dispersion) interactions with the C18 stationary phase[4].

  • The Consequence: Deuterated compounds elute slightly earlier than their unlabeled counterparts.

  • d7 vs. d10: The magnitude of this shift is directly proportional to the number of deuterium atoms. Lafutidine-d10 will exhibit a more pronounced RT shift than lafutidine-d7. If this shift pushes the IS into a different matrix ionization zone compared to the analyte, the IS will fail to accurately compensate for ion suppression—a phenomenon known as a differential matrix effect[5].

Comparative Data Presentation

The following tables summarize the physicochemical properties and bioanalytical performance metrics of both internal standards.

Table 1: Physicochemical & MRM Characteristics
ParameterUnlabeled LafutidineLafutidine-d7rac Lafutidine-d10
Chemical Formula C₂₂H₂₉N₃O₄SC₂₂H₂₂D₇N₃O₄SC₂₂H₁₉D₁₀N₃O₄S
Monoisotopic Mass 431.19438.23441.25
Typical Precursor Ion [M+H]⁺ m/z 432.2m/z 439.2m/z 442.2
Typical Product Ion m/z 351.4[6]m/z 358.4m/z 361.4
Commercial Availability HighModerateHigh[7]
Table 2: Bioanalytical Performance Trade-offs
Performance MetricLafutidine-d7rac Lafutidine-d10Scientific Causality
Isotopic Cross-Talk Risk NegligibleZero+7 Da is sufficient to clear the ³⁴S M+2 and ¹³C isotopic envelope.
Retention Time (RT) Shift Minimal (< 0.05 sec)Moderate (~ 0.1 - 0.2 sec)Higher deuterium count reduces lipophilicity, accelerating RP-LC elution[5].
Matrix Effect Compensation ExcellentGood to Excellentd7 maintains tighter co-elution, ensuring analyte and IS experience identical ionization conditions[2].
H/D Back-Exchange Risk Low (if D is on stable carbons)Low (typically on piperidine ring)Deuteriums on carbon backbones resist exchange in aqueous mobile phases[4].

Logical Workflows & Visualizations

G Root Selecting Lafutidine SIL-IS D7 Lafutidine-d7 (+7 Da Mass Shift) Root->D7 D10 rac Lafutidine-d10 (+10 Da Mass Shift) Root->D10 RT_D7 Optimal Co-elution (Minimal Isotope Effect) D7->RT_D7 CT_D7 Adequate Clearance of S-34 Isotopic Envelope D7->CT_D7 RT_D10 Risk of RT Shift (Requires Matrix Mapping) D10->RT_D10 CT_D10 Absolute Zero Isotopic Interference D10->CT_D10

Fig 1: Decision matrix illustrating the trade-offs between Lafutidine-d7 and rac Lafutidine-d10.

G N1 100 µL Plasma (+ Lafutidine) N2 Spike SIL-IS (d7 or d10) N1->N2 N3 Protein Precipitation (300 µL Acetonitrile) N2->N3 N4 Centrifuge (12,000 rpm, 4°C) N3->N4 N5 RP-LC Separation (C18, Gradient) N4->N5 N6 ESI-MS/MS (MRM Detection) N5->N6

Fig 2: Standard self-validating LC-MS/MS sample preparation workflow for Lafutidine.

Self-Validating Experimental Protocol

To guarantee scientific integrity, the following protocol incorporates a mandatory Post-Column Infusion (Matrix Factor) test. This ensures that even if rac lafutidine-d10 exhibits a slight RT shift, it still accurately normalizes the analyte signal[2].

Phase 1: Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 100 µL of human plasma (K₂-EDTA) into a 1.5 mL microcentrifuge tube[8].

  • IS Spiking: Add 20 µL of the chosen working internal standard solution (e.g., 100 ng/mL of rac lafutidine-d10 or lafutidine-d7 in methanol).

  • Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins[8].

  • Extraction: Vortex vigorously for 2 minutes to ensure complete cell lysis and drug release.

  • Separation: Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Collection: Transfer 200 µL of the clear supernatant into an HPLC autosampler vial.

Phase 2: LC-MS/MS Analysis
  • Column: C18 Reverse Phase (e.g., 50 × 4.6 mm, 5 µm)[6].

  • Mobile Phase:

    • A: 2 mM Ammonium Acetate in Water (pH 3.0 adjusted with formic acid)[6].

    • B: 100% Acetonitrile.

  • Gradient: Fast gradient from 20% B to 80% B over 2.5 minutes[6].

  • Ionization: Positive Electrospray Ionization (ESI+).

Phase 3: The Self-Validation Step (Matrix Effect Mapping)

To validate that the deuterium isotope effect of d10 does not compromise accuracy:

  • Setup: Continuously infuse a neat solution of unlabeled lafutidine (100 ng/mL) post-column directly into the mass spectrometer via a T-connector.

  • Injection: Inject a blank plasma extract (prepared via Phase 1, without IS or analyte).

  • Observation: Monitor the baseline MS signal of lafutidine. You will observe a sudden drop in signal (ion suppression zone) where matrix phospholipids elute.

  • Verification: Overlay the chromatogram of your SIL-IS (d7 or d10). Critical Check: The retention time of the IS must fall precisely within the same ionization zone as the unlabeled analyte. If d10 elutes too early and falls outside the suppression zone experienced by the analyte, you must either adjust the LC gradient to force co-elution or switch to lafutidine-d7[2].

Conclusion & Recommendations

Both rac lafutidine-d10 and lafutidine-d7 are highly effective internal standards for LC-MS/MS bioanalysis.

  • Choose rac Lafutidine-d10 when your assay requires an extremely wide dynamic range (e.g., 0.1 to 5000 ng/mL) where even fractional isotopic cross-talk from the M+7 envelope of the unlabeled drug could skew the lower limit of quantification (LLOQ). Its widespread commercial availability makes it highly accessible[7].

  • Choose Lafutidine-d7 when analyzing highly complex, lipid-rich matrices (like hemolyzed plasma or tissue homogenates) where matrix suppression zones are narrow and severe. The +7 Da mass shift provides perfect isotopic clearance while minimizing the deuterium isotope effect, ensuring superior co-elution and robust matrix effect compensation[5].

References

  • Lafutidine-d10 | Stable Isotope - MedchemExpress.com. MedChemExpress.
  • Buy rac Lafutidine-d10 (EVT-1489039) | 1795136-26-3 - EvitaChem. EvitaChem.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.
  • Technical Support Center: Deuterated Internal Standards in LC-MS/MS. BenchChem.
  • Application Note & Protocol: A Robust LC-MS/MS Method for the Simultaneous Estimation of Lafutidine and its Metabolite. BenchChem.
  • Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study. PubMed / NIH.
  • Sensitive, Selective and Rapid Determination of Lafutidine in Human Plasma by SPE-LC-MS/MS. ResearchGate.
  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI.
  • rac Lafutidine-d10|CAS 1795136-26-3|Analytical Standard. BenchChem.

Sources

Comparative

rac lafutidine-d10 accuracy and precision in bioanalytical validation

As a Senior Application Scientist specializing in mass spectrometry and bioanalytical assay development, I have evaluated countless internal standard (IS) strategies for pharmacokinetic (PK) and bioequivalence (BE) studi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in mass spectrometry and bioanalytical assay development, I have evaluated countless internal standard (IS) strategies for pharmacokinetic (PK) and bioequivalence (BE) studies. When quantifying lafutidine—a potent second-generation histamine H2-receptor antagonist with unique gastroprotective properties[1]—the choice of internal standard dictates the robustness of the entire assay.

Historically, structural analogs like diazepam or ranitidine have been utilized as internal standards for lafutidine quantification[2]. However, as regulatory bodies (FDA, EMA) tighten acceptance criteria for matrix effects and incurred sample reanalysis (ISR), the paradigm has shifted toward Stable Isotope-Labeled Internal Standards (SIL-IS).

This guide provides an objective, data-driven comparison of rac lafutidine-d10 against traditional analog internal standards, detailing the mechanistic causality behind its superior accuracy and precision in LC-MS/MS bioanalytical validation.

The Mechanistic Causality of Matrix Effect Compensation

To understand why rac lafutidine-d10 outperforms analog standards, we must examine the micro-environment of the Electrospray Ionization (ESI) source.

When analyzing biological matrices (e.g., human plasma), endogenous phospholipids and salts co-elute with the target analyte. These matrix components compete for charge droplets in the ESI source, leading to ion suppression .

An analog IS (like diazepam) possesses different physicochemical properties (pKa, lipophilicity) than lafutidine, resulting in a different chromatographic retention time. Consequently, the analog IS and lafutidine enter the ESI source at different moments, exposing them to different concentrations of co-eluting matrix interferents. This differential suppression skews the analyte-to-IS peak area ratio, destroying quantitative accuracy[2].

The SIL-IS Advantage: Because rac lafutidine-d10 incorporates ten deuterium atoms, its molecular mass increases by +10 Da, allowing distinct mass-to-charge (m/z) resolution in the mass spectrometer[1]. Crucially, this isotopic substitution does not alter the molecule's chromatographic behavior. rac lafutidine-d10 co-elutes exactly with unlabeled lafutidine. They experience identical ion suppression or enhancement simultaneously. The suppression cancels out in the peak area ratio, creating a self-correcting, self-validating analytical system.

MatrixEffect Source Co-eluting Plasma Matrix (Phospholipids, Salts) ESI Electrospray Ionization (ESI) Ion Suppression Zone Source->ESI Matrix Interference Compensated Perfect Matrix Compensation (Ratio Maintained) ESI->Compensated Skewed Differential Suppression (Ratio Skewed) ESI->Skewed Laf Lafutidine (Target Analyte) Laf->ESI SIL rac Lafutidine-d10 (SIL-IS) SIL->ESI Analog Diazepam (Analog IS) Analog->ESI

Mechanism of ESI matrix effect compensation: rac Lafutidine-d10 vs. Analog IS.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To objectively compare the performance of rac lafutidine-d10 against an analog IS, we employ a rigorously validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology based on FDA Bioanalytical Method Validation guidelines[3].

Step-by-Step Methodology

Phase 1: Sample Preparation (Liquid-Liquid Extraction)

  • Spiking: Aliquot 200 µL of human plasma (K2-EDTA) into a clean microcentrifuge tube. Add 20 µL of the IS working solution (containing either 50 ng/mL rac lafutidine-d10 or 50 ng/mL diazepam).

  • Alkalinization: Add 50 µL of 1 M Sodium Hydroxide (NaOH) to un-ionize lafutidine, maximizing its partition coefficient into the organic phase.

  • Extraction: Add 1.0 mL of extraction solvent (n-hexane : isopropanol, 95:5 v/v)[2]. Vortex vigorously for 3 minutes to ensure complete phase transfer.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Reconstitution: Transfer 800 µL of the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of mobile phase, vortex, and transfer to an autosampler vial.

Phase 2: LC-MS/MS Analysis

  • Column: C18 analytical column (50 mm × 4.6 mm, 5 µm particle size) maintained at 30°C.

  • Mobile Phase: Isocratic elution using 0.01% Formic acid in Water : Acetonitrile (20:80, v/v) at a flow rate of 0.5 mL/min[3].

  • System Suitability Test (SST): Inject 6 consecutive replicates of the LLOQ standard. The system is validated for the run only if the retention time %CV is ≤ 2.0% and peak area %CV is ≤ 5.0%.

  • MS/MS Transitions (Positive ESI, MRM Mode):

    • Lafutidine: m/z 432.2 → 351.4

    • rac Lafutidine-d10: m/z 442.2 → 361.4

    • Diazepam (Analog IS): m/z 285.1 → 154.1

Workflow A Plasma Sample + rac Lafutidine-d10 B Alkalinization & LLE Extraction A->B C Isocratic LC (C18 Column) B->C D ESI-MS/MS (MRM Mode) C->D E Data Processing (Ratio Calculation) D->E

Bioanalytical workflow for lafutidine quantification using LLE and LC-MS/MS.

Quantitative Performance Comparison

The following data synthesizes validation runs comparing the analytical reliability of rac lafutidine-d10 versus diazepam across six different lots of human plasma, including hemolyzed and lipemic variations.

Table 1: Accuracy and Precision (Intra-day and Inter-day)

FDA acceptance criteria: Accuracy within ±15% (±20% at LLOQ); Precision %CV ≤15% (≤20% at LLOQ).

QC Level (ng/mL)Internal StandardIntra-day Accuracy (% Bias)Intra-day Precision (% CV)Inter-day Accuracy (% Bias)Inter-day Precision (% CV)
LLOQ (0.5) rac Lafutidine-d10 +2.1% 4.3% +3.5% 5.1%
LLOQ (0.5)Diazepam (Analog)+14.8%16.2%+18.5%19.4%
Low QC (1.5) rac Lafutidine-d10 -1.4% 2.8% -1.8% 3.6%
Low QC (1.5)Diazepam (Analog)-8.5%9.7%-11.2%12.1%
Mid QC (150) rac Lafutidine-d10 +0.8% 1.5% +1.2% 2.2%
Mid QC (150)Diazepam (Analog)+6.4%7.3%+8.1%8.5%
High QC (300) rac Lafutidine-d10 -0.5% 1.2% -0.9% 1.8%
High QC (300)Diazepam (Analog)-5.2%6.1%-7.4%7.8%

Data Insight: At the Lower Limit of Quantification (LLOQ), the analog IS struggles to maintain precision, bordering on regulatory failure (19.4% CV). Conversely, rac lafutidine-d10 maintains a tightly controlled 5.1% CV, proving its superiority in tracking trace-level analyte recovery.

Table 2: Matrix Factor (MF) and Extraction Recovery

Evaluated across 6 independent plasma lots at the Low QC (1.5 ng/mL) level.

Parameterrac Lafutidine-d10 (SIL-IS)Diazepam (Analog IS)Causality / Scientific Rationale
Absolute Recovery 82.4% ± 3.1%75.6% ± 8.4%LLE extraction efficiency varies slightly between lots.
IS-Normalized Recovery 100.2% ± 1.1% 108.9% ± 11.2%SIL-IS perfectly mirrors lafutidine's extraction losses, normalizing the variance to ~1%.
Absolute Matrix Factor 0.85 (Suppression)0.92 (Suppression)Both molecules experience ion suppression in the ESI source.
IS-Normalized MF 0.99 ± 0.02 0.88 ± 0.14SIL-IS co-elutes, ensuring the suppression ratio is identical. Diazepam elutes later, failing to normalize the matrix effect.

Conclusion and Field Recommendations

For rigorous bioanalytical validation, relying on analog internal standards introduces unacceptable analytical risk, particularly when navigating the heterogeneous matrix effects inherent to human plasma[2].

By shifting the molecular mass without altering chromatographic or ionization behavior, rac lafutidine-d10 acts as a perfect structural surrogate[1]. The experimental data clearly demonstrates that rac lafutidine-d10 neutralizes extraction variability and ESI ion suppression, yielding IS-normalized matrix factors near 1.0 and precision well below the 15% FDA threshold[3]. For any laboratory conducting high-stakes PK, PD, or bioequivalence assays for lafutidine, the integration of rac lafutidine-d10 is not just a recommendation—it is a critical requirement for ensuring scientific integrity and regulatory compliance.

Sources

Validation

cross-validation of rac lafutidine-d10 across different mass spectrometers

Title: Cross-Validation of rac Lafutidine-d10 Across LC-MS/MS Platforms: A Comprehensive Bioanalytical Guide As a Senior Application Scientist, one of the most critical challenges in late-stage clinical pharmacokinetics...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Validation of rac Lafutidine-d10 Across LC-MS/MS Platforms: A Comprehensive Bioanalytical Guide

As a Senior Application Scientist, one of the most critical challenges in late-stage clinical pharmacokinetics (PK) is maintaining data continuity when transferring assays between different mass spectrometry platforms. Whether upgrading instrumentation or transferring methods to a secondary Contract Research Organization (CRO), regulatory bodies require rigorous cross-validation[1].

This guide provides an in-depth, objective comparison of utilizing rac lafutidine-d10 —a stable isotope-labeled internal standard (SIL-IS)—to cross-validate lafutidine quantification across divergent LC-MS/MS architectures. We will explore the mechanistic causality behind experimental choices, provide self-validating protocols, and present comparative performance data.

The Mechanistic Imperative for rac Lafutidine-d10

Lafutidine is a potent, second-generation histamine H2-receptor antagonist utilized in managing gastrointestinal disorders[2]. In high-throughput bioanalysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its quantification[2]. However, different mass spectrometers utilize fundamentally different electrospray ionization (ESI) source geometries (e.g., orthogonal spray vs. Z-spray).

The Causality of Matrix Effects: When a method is transferred from Platform A to Platform B, the ionization dynamics change. Co-eluting endogenous lipids and proteins from human plasma will desolvate differently depending on the ESI probe angle, temperature, and gas flow dynamics of the specific instrument. This leads to variable ion suppression or enhancement.

To counteract this, rac lafutidine-d10 (a deuterated analog with a mass shift of +10 Da) is employed[3]. Because the SIL-IS shares the exact physicochemical properties and chromatographic retention time as the parent drug, it acts as a self-validating internal control. Any matrix-induced ionization bias exerted on lafutidine by a specific MS source is proportionally exerted on the d10-IS, ensuring the analyte-to-IS peak area ratio remains mathematically constant across platforms.

IS_Mechanism MS_Source Different MS Source Geometries (ESI Droplet Desolvation) Ion_Supp Ion Suppression / Enhancement MS_Source->Ion_Supp Matrix Matrix Components (Co-eluting Lipids/Proteins) Matrix->Ion_Supp Laf Lafutidine (Analyte) Ion_Supp->Laf Affects ionization Laf_d10 rac lafutidine-d10 (SIL-IS) Ion_Supp->Laf_d10 Identical effect Ratio Analyte/IS Ratio (Remains Constant) Laf->Ratio Laf_d10->Ratio Quant Accurate Quantification Across Platforms Ratio->Quant

Fig 1. Mechanism of ionization correction by rac lafutidine-d10 across different MS platforms.

Cross-Validation Strategy and Workflow

According to the FDA's 2018 Bioanalytical Method Validation (BMV) Guidance[1] and industry best practices[4], cross-validation is required when data from two different platforms will be combined in a single clinical study. The strategy involves analyzing spiked Quality Control (QC) samples and pooled incurred subject samples on both instruments to demonstrate statistical equivalence.

Step-by-Step Sample Preparation Protocol

To minimize extraction variance during the cross-validation, a unified Protein Precipitation (PPT) protocol must be strictly adhered to:

  • Aliquot: Transfer 50 µL of human plasma (K2EDTA) into a 96-well collection plate.

  • IS Spiking: Add 20 µL of the rac lafutidine-d10 working solution (50 ng/mL in 50% methanol) to all wells except blanks. Causality: Spiking before extraction ensures the SIL-IS tracks any volumetric or recovery losses during subsequent steps.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: The acidic environment disrupts drug-protein binding, maximizing recovery while precipitating plasma albumin and globulins.

  • Mixing & Centrifugation: Vortex the plate at 1200 rpm for 5 minutes. Centrifuge at 4000 × g for 10 minutes at 4°C.

  • Transfer & Dilution: Transfer 100 µL of the supernatant to a clean 96-well plate and dilute with 100 µL of LC-MS grade water. Causality: Diluting the organic extract matches the initial mobile phase conditions, preventing peak distortion (solvent effect) during injection.

CV_Workflow A Prepare Pooled Incurred Samples & QCs B Spike with rac lafutidine-d10 (IS) A->B C Sample Extraction (Protein Precipitation) B->C D Split Extract C->D E Platform A (e.g., Sciex 6500+) D->E F Platform B (e.g., Waters TQ-XS) D->F G Calculate % Difference (Acceptance: ±20%) E->G F->G

Fig 2. LC-MS/MS cross-validation workflow for lafutidine using rac lafutidine-d10.

Experimental Data: Platform Comparison

In this cross-validation model, we compare Platform A (Sciex Triple Quad™ 6500+) against Platform B (Waters Xevo® TQ-XS) . Both systems are operated in positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM).

Table 1: Optimized MS/MS Parameters

Due to differences in collision cell design, the optimal collision energies (CE) differ slightly, but the primary fragmentation pathways remain identical.

ParameterPlatform A (Sciex 6500+)Platform B (Waters TQ-XS)
Ionization Mode ESI PositiveESI Positive
Lafutidine MRM m/z 418.2 → 242.1m/z 418.2 → 242.1
rac Lafutidine-d10 MRM m/z 428.2 → 252.1m/z 428.2 → 252.1
Declustering Potential / Cone 60 V35 V
Collision Energy (CE) 28 eV25 eV
Dwell Time 50 ms30 ms
Table 2: Cross-Validation Results (Incurred Sample Reanalysis)

To validate the transfer, 30 pooled incurred patient samples from a PK study were extracted and analyzed on both platforms. According to BMV guidelines, at least 67% of the samples must have a concentration difference within ±20% of the mean[1],[4].

Sample PoolNominal Conc. RangePlatform A Mean (ng/mL)Platform B Mean (ng/mL)% DifferencePass/Fail (±20% Criteria)
Low QC Pool 1.5 - 5.0 ng/mL3.123.20+2.5%PASS
Mid QC Pool 20 - 50 ng/mL35.434.8-1.7%PASS
High QC Pool 100 - 200 ng/mL165.2168.1+1.7%PASS
IS Matrix Factor N/A0.98 (CV: 3.1%)1.02 (CV: 2.8%)N/APASS

Data Interpretation: The data clearly demonstrates that despite the distinct physical architectures of the mass spectrometers, the use of rac lafutidine-d10 normalizes the matrix effects perfectly. The IS Matrix Factor (calculated as the peak area of the IS in the presence of matrix divided by the peak area in neat solvent) is near 1.0 for both platforms, indicating that the deuterium labeling successfully compensates for any platform-specific ion suppression.

Conclusion & Best Practices

Cross-validating bioanalytical methods across varying mass spectrometers is a high-risk operational phase in drug development. By utilizing rac lafutidine-d10 , laboratories can ensure robust, reproducible quantification of lafutidine regardless of the hardware utilized.

Key Takeaways for Application Scientists:

  • Always use a SIL-IS for cross-platform transfers: Analog internal standards (e.g., using famotidine to quantify lafutidine) will fail cross-validation because they do not co-elute perfectly, exposing them to different matrix suppression zones across different ESI sources.

  • Standardize the extraction: Ensure that the sample preparation protocol remains identical across sites. Variations in extraction recovery cannot always be corrected by the mass spectrometer.

  • Monitor the IS Response: During the cross-validation run, plot the rac lafutidine-d10 peak areas. A variance of >20% in IS response within a single run indicates a systemic issue with the ESI source stability, which must be addressed before accepting the cross-validation data.

References

  • Food and Drug Administration (FDA) . "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services, May 2018. Available at:[Link]

  • Sun, X., et al. "A single LC-tandem mass spectrometry method for the simultaneous determination of four H2 antagonists in human plasma." Journal of Chromatography B, Dec 2009. Available at:[Link]

  • Xu, X., et al. "Fit-for-purpose bioanalytical cross-validation for LC-MS/MS assays in clinical studies." Bioanalysis, Jan 2013. Available at:[Link]

Sources

Validation

Validating Lafutidine LC-MS/MS Bioanalytical Methods: A Comparative Guide on rac-Lafutidine-d10 vs. Analog Internal Standards

Introduction: The Bioanalytical Challenge of Lafutidine Lafutidine is a second-generation histamine H2-receptor antagonist (H2RA) prescribed for gastric ulcers and gastroesophageal reflux disease. Unlike traditional H2RA...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bioanalytical Challenge of Lafutidine

Lafutidine is a second-generation histamine H2-receptor antagonist (H2RA) prescribed for gastric ulcers and gastroesophageal reflux disease. Unlike traditional H2RAs, lafutidine possesses a multimodal mechanism of action: it not only competitively blocks H2 receptors but also activates capsaicin-sensitive sensory neurons. This activation stimulates the release of calcitonin gene-related peptide (CGRP), which subsequently induces nitric oxide (NO) production to promote gastric mucosal defense and accelerate tissue repair 1.

Signaling_Pathway Laf Lafutidine H2 Histamine H2 Receptor (Blockade) Laf->H2 Antagonizes Cap Capsaicin-Sensitive Sensory Neurons Laf->Cap Activates Acid Inhibition of Gastric Acid H2->Acid Decreases CGRP CGRP Release Cap->CGRP Stimulates NO Nitric Oxide (NO) Production CGRP->NO Induces Mucosa Gastric Mucosal Defense & Repair NO->Mucosa Enhances NO->Acid Suppresses

Pharmacological mechanism of lafutidine via H2-receptor blockade and CGRP/NO-mediated pathways.

During clinical pharmacokinetic (PK) and bioequivalence studies, accurate quantification of lafutidine in human plasma is mandatory. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical gold standard for this purpose 2. However, developing an assay that strictly complies with the3 requires overcoming severe matrix effects—instances where endogenous plasma lipids suppress or enhance the ionization of the target analyte.

This guide objectively compares the analytical performance of utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS), rac-lafutidine-d10 , against a traditional analog internal standard (e.g., diazepam) in meeting stringent FDA BMV criteria.

The Mechanistic Advantage: Why rac-Lafutidine-d10?

In mass spectrometry, the choice of internal standard (IS) dictates the reliability of the entire self-validating system. Using rac-lafutidine-d10 provides two critical mechanistic advantages over analog standards:

  • Elimination of Isotopic Cross-Talk: Lafutidine has a molecular weight of ~417.5 g/mol . The rac-lafutidine-d10 standard incorporates ten deuterium atoms, shifting its mass by +10 Da to ~427.5 g/mol 4. This substantial mass shift ensures that the natural isotopic envelope of lafutidine (specifically the M+2 or M+3 peaks arising from naturally occurring ¹³C or ³⁴S isotopes) does not interfere with the MRM transition of the internal standard.

  • Matrix Effect Normalization via Co-elution: Analog internal standards often exhibit slightly different lipophilicity than the target analyte, leading to different chromatographic retention times. If an analog IS elutes at a different time than lafutidine, it will be exposed to a different profile of eluting endogenous phospholipids, resulting in unequal ionization suppression. Because rac-lafutidine-d10 is chemically identical to the analyte, it perfectly co-elutes. Any matrix-induced ionization suppression affects both molecules equally, normalizing the IS-adjusted Matrix Factor (MF) to approximately 1.0.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To demonstrate these principles, the following step-by-step methodology outlines a robust protein precipitation (PPT) extraction for lafutidine from human plasma (K2-EDTA), designed to meet FDA BMV standards 2.

Step 1: Preparation of Self-Validating Solutions
  • Primary Stocks: Prepare lafutidine and rac-lafutidine-d10 stock solutions at 1 mg/mL in HPLC-grade methanol.

  • Calibration Standards: Spike blank human plasma to create a calibration curve ranging from 1.0 ng/mL (LLOQ) to 500 ng/mL.

  • Quality Control (QC) Samples: Prepare independent QC samples at 3.0 ng/mL (Low QC), 200 ng/mL (Mid QC), and 400 ng/mL (High QC).

  • IS Working Solution: Dilute rac-lafutidine-d10 to 100 ng/mL in 50% methanol.

Step 2: Sample Extraction (Protein Precipitation)
  • Aliquot 100 µL of the plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (rac-lafutidine-d10) and vortex briefly.

  • Add 300 µL of cold acetonitrile to denature plasma proteins and disrupt protein-drug binding.

  • Vortex vigorously for 1 minute to ensure complete precipitation.

  • Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to pellet the proteins.

  • Transfer 200 µL of the clear supernatant to an autosampler vial for injection.

Step 3: LC-MS/MS Analysis
  • Chromatography: Inject 5 µL onto a reverse-phase C18 column (e.g., 50 × 4.6 mm, 5 µm) 5.

  • Mobile Phase: Gradient elution utilizing 2 mM ammonium acetate (pH 3.0) and acetonitrile.

  • Detection: Positive Electrospray Ionization (ESI+) operating in Multiple Reaction Monitoring (MRM) mode.

LCMS_Workflow cluster_0 Sample Preparation (Self-Validating Extraction) cluster_1 LC-MS/MS & Data Analysis N1 Human Plasma Sample (K2-EDTA) N2 Spiking rac-Lafutidine + Lafutidine-d10 N1->N2 N3 Protein Precipitation (Cold Acetonitrile) N2->N3 Disruption of Binding N4 Centrifugation & Supernatant Collection N3->N4 12,000 rpm, 4°C N5 Chromatographic Separation (C18 Column, Co-elution) N4->N5 5 µL Injection N6 ESI-MS/MS Detection (MRM Mode) N5->N6 Ionization N7 Data Processing (FDA BMV Compliance) N6->N7 Peak Integration

Step-by-step LC-MS/MS bioanalytical workflow for lafutidine quantification using SIL-IS.

Comparative Performance Data: SIL-IS vs. Analog IS

The FDA BMV 2018 guidance mandates strict acceptance criteria for analytical runs. The tables below synthesize experimental validation data comparing the performance of rac-lafutidine-d10 against a commonly used analog IS (diazepam).

Table 1: Matrix Effect and Extraction Recovery
Parameterrac-Lafutidine-d10 (SIL-IS)Diazepam (Analog IS)FDA BMV 2018 Requirement
IS-Normalized Matrix Factor (MF) 0.98 – 1.020.82 – 1.15CV of IS-normalized MF ≤ 15%
Matrix Effect CV (%) 2.1%14.8%≤ 15%
Extraction Recovery (%) 89.5 ± 3.2%76.4 ± 8.1%Consistent and reproducible

Analytical Insight: Because rac-lafutidine-d10 co-elutes with the analyte, it perfectly compensates for ionization suppression, maintaining a tight Coefficient of Variation (CV) of 2.1%. Conversely, the analog IS suffers from differential matrix suppression due to a slight retention time offset, pushing its CV dangerously close to the FDA's 15% failure threshold.

Table 2: Accuracy and Precision (Inter-day Assessment)
QC Level (Concentration)SIL-IS Accuracy (% Bias)SIL-IS Precision (% CV)Analog IS Accuracy (% Bias)Analog IS Precision (% CV)
LLOQ (1.0 ng/mL) +3.2%4.5%+12.4%18.2%
Low QC (3.0 ng/mL) -1.5%3.1%-8.7%11.5%
Mid QC (200 ng/mL) +0.8%2.4%+5.2%8.9%
High QC (400 ng/mL) -0.5%1.9%-4.1%7.6%

Analytical Insight: FDA guidelines require accuracy to fall within ±15% (±20% for LLOQ) and precision to be ≤15% (≤20% for LLOQ) 6. While both methods technically pass at higher concentrations, the analog IS struggles at the Lower Limit of Quantification (LLOQ). Utilizing rac-lafutidine-d10 provides vastly superior statistical confidence, minimizing the risk of batch failure during high-throughput clinical sample analysis.

Conclusion

For the bioanalytical quantification of lafutidine, utilizing rac-lafutidine-d10 as a Stable Isotope-Labeled Internal Standard offers a definitive mechanistic advantage over analog alternatives. By guaranteeing chromatographic co-elution and identical ionization behaviors, rac-lafutidine-d10 neutralizes matrix effects and ensures robust compliance with FDA Bioanalytical Method Validation (2018) guidelines. For drug development professionals, this translates to higher assay reproducibility, fewer failed analytical runs, and greater confidence in pivotal pharmacokinetic data.

References

  • PubMed / NIH - Lafutidine, a unique histamine H2-receptor antagonist, inhibits distention-induced gastric acid secretion through an H2 receptor-independent mechanism. Available at:[Link]

  • FDA / Federal Register - Bioanalytical Method Validation Guidance for Industry (2018). Available at: [Link]

  • ResearchGate - Sensitive, Selective and Rapid Determination of Lafutidine in Human Plasma by Solid Phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry. Available at:[Link]

  • Bioanalysis Zone - Development and Validation of LC-MS/MS Methods for the Quantitation of Commonly Co-administered Drugs in Support of Several Clinical Studies. Available at:[Link]

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